Laniquidar
Description
This compound is a stereoisomer of verapamil and third-generation P-glycoprotein inhibitor. This compound inhibits the drug efflux pump P-glycoprotein, resulting in higher concentrations of antineoplastic agents in tumor cells that are multi-drug resistant due to the overexpression of P-glycoprotein. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
197509-46-9 |
|---|---|
Molecular Formula |
C37H36N4O3 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |
InChI |
InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |
InChI Key |
TULGGJGJQXESOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Appearance |
yellow solid powder |
Other CAS No. |
197509-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11C-laniquidar laniquidar R 101933 R-101933 R101933 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Laniquidar
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Elucidation of the molecular interactions, biochemical effects, and experimental evaluation of Laniquidar as a P-glycoprotein inhibitor.
Introduction: The Challenge of P-glycoprotein in Drug Efficacy
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a 170 kDa ATP-dependent efflux pump that plays a critical role in cellular detoxification and tissue protection. It is prominently expressed on the apical surface of epithelial cells in the intestine, liver, and kidney, as well as in the endothelial cells of the blood-brain barrier. By actively transporting a wide array of structurally diverse xenobiotics out of cells, P-gp significantly impacts the absorption, distribution, and elimination of many therapeutic agents. In oncology, the overexpression of P-gp on tumor cell surfaces is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by preventing cytotoxic drugs from reaching therapeutic intracellular concentrations.
To counteract P-gp-mediated resistance, several generations of inhibitors have been developed. First-generation agents (e.g., verapamil, cyclosporine A) were repurposed drugs with low affinity and significant off-target toxicities. Second-generation inhibitors (e.g., valspodar) showed improved potency but still suffered from unpredictable pharmacokinetic interactions. This compound (R101933) belongs to the third generation of P-gp inhibitors, which were designed for high potency, specificity, and reduced interference with other metabolic pathways. Although its clinical development was discontinued due to low bioavailability and high inter-patient variability, the study of this compound provides a valuable framework for understanding the mechanism of high-affinity P-gp inhibition[1][2].
This compound: A Third-Generation P-glycoprotein Inhibitor
This compound is a potent, highly selective, and non-competitive inhibitor of P-glycoprotein[3][4]. Unlike earlier inhibitors that often act as competitive substrates, this compound and other third-generation agents bind to P-gp with high affinity to allosterically modulate its function. This non-competitive mechanism allows them to inhibit the transport of a broad range of P-gp substrates without being significantly effluxed themselves.
Core Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of the P-gp transport cycle. This is achieved by binding to the transporter and inducing a specific conformational state that disrupts the coupling of ATP hydrolysis to substrate translocation.
Interaction with the P-gp Transport Cycle
The P-gp transport cycle is a dynamic process involving large conformational changes fueled by ATP binding and hydrolysis at two nucleotide-binding domains (NBDs). The cycle can be simplified into several key states:
-
Inward-Facing (Apo) State: In its resting state, P-gp presents a substrate-binding pocket open to the cytoplasm and the inner leaflet of the cell membrane.
-
Substrate and ATP Binding: A substrate enters the binding pocket, and two molecules of ATP bind to the NBDs. This triggers a conformational change.
-
Occluded State: The NBDs dimerize, and the transporter transitions to an intermediate, occluded state where the substrate is no longer accessible from the cytoplasm.
-
Outward-Facing State: ATP hydrolysis provides the energy for a major conformational shift to an outward-facing state, releasing the substrate into the extracellular space.
-
Reset: Release of ADP and inorganic phosphate (Pi) resets the transporter back to the inward-facing conformation, ready for another cycle.
This compound disrupts this cycle by binding within the transmembrane domains (TMDs) of P-gp. It is believed to act as a molecular "wedge," locking the transporter in a conformation—likely an occluded or post-hydrolysis state—that prevents the full transition required for substrate release[1].
Uncoupling ATP Hydrolysis from Substrate Efflux
A key feature of potent third-generation inhibitors is their complex interaction with the ATPase activity of P-gp. While early understanding suggested simple inhibition of ATP hydrolysis, evidence from related compounds like tariquidar shows a more nuanced mechanism. These inhibitors can lock P-gp in a conformation that permits or even stimulates futile ATP hydrolysis without effective substrate transport[5]. By binding tightly, this compound uncouples the energy-generating step (ATP hydrolysis) from the mechanical work (substrate efflux). The transporter is trapped in a catalytically active but transport-incompetent state, effectively shutting down its drug efflux function while still consuming ATP.
Caption: Logical relationship of this compound's inhibitory action on P-gp.
Quantitative Analysis of P-gp Inhibition
Quantitative data on this compound is limited in publicly available literature, a likely consequence of its discontinued clinical development. However, available data and comparisons with other third-generation inhibitors provide context for its high potency.
Table 1: In Vitro P-gp Inhibitory Potency of this compound and Comparators
| Compound | Type | IC50 / Ki | Substrate / Assay | Cell System / Source | Citation |
|---|---|---|---|---|---|
| This compound | P-gp Inhibitor | IC50: 0.51 µM | Not Specified | Not Specified | [3][4] |
| Tariquidar | P-gp Inhibitor | K_d_: 5.1 nM | Binding Assay | N/A | [2] |
| Zosuquidar | P-gp Inhibitor | K_i_: 60 nM | Binding Assay | N/A | [2][6] |
| Verapamil | P-gp Substrate/Inhibitor | IC50: ~1-5 µM | Calcein-AM / Digoxin | Various | [7][8] |
Note: IC50 values are highly dependent on the cell line, P-gp expression level, and specific substrate used in the assay[9].
Table 2: Representative Pharmacokinetic Interactions of Third-Generation P-gp Inhibitors (Illustrative Class Effect)
| P-gp Inhibitor | Co-administered Drug | Effect on Pharmacokinetics | Species | Citation |
|---|---|---|---|---|
| Tariquidar | Docetaxel | Reduced clearance | Human (Pediatric) | [10] |
| Tariquidar | Vinorelbine | Reduced clearance | Human (Pediatric) | [10] |
| Valspodar (PSC 833) | Doxorubicin | Substantial increase in exposure | Human | [11] |
| Valspodar (PSC 833) | Paclitaxel | Substantial increase in exposure | Human | [11] |
Note: This table illustrates the expected class effect of potent P-gp inhibitors on co-administered P-gp substrates. Specific data for this compound was not available.
Detailed Experimental Methodologies
The mechanism of P-gp inhibitors like this compound is elucidated through a combination of in vitro assays that measure transporter function and binding.
P-gp ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of P-gp in isolated membrane vesicles, which is a direct measure of the transporter's catalytic function.
Principle: P-gp-mediated ATP hydrolysis releases inorganic phosphate (Pi). The rate of Pi formation is measured colorimetrically. Substrates typically stimulate basal ATPase activity, while inhibitors can block this stimulation.
Detailed Protocol:
-
Preparation: Use membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells). Protein concentration should be determined (e.g., by Bradford assay).
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂, pH 7.4).
-
Controls:
-
Basal Activity: Vesicles + Buffer.
-
Stimulated Activity (Positive Control): Vesicles + Buffer + P-gp substrate (e.g., 200 µM Verapamil).
-
Inhibited Control: Vesicles + Buffer + P-gp substrate + specific P-gp inhibitor (e.g., 1 mM Sodium Orthovanadate).
-
-
Test Compound: Add this compound at various concentrations to wells containing the P-gp substrate to measure inhibition of stimulated activity.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding a final concentration of 4-5 mM MgATP.
-
Incubation: Incubate at 37°C for 20-40 minutes. The reaction time should be within the linear range of Pi formation.
-
Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a solution containing malachite green and ammonium molybdate). This reagent complexes with the liberated Pi to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Analysis: Calculate the vanadate-sensitive ATPase activity and determine the IC50 value of this compound for the inhibition of substrate-stimulated activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. P-glycoprotein (P-gp) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Laniquidar (R101933): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their studies. Furthermore, this document includes visualizations of the proposed mechanism of action and a representative experimental workflow to facilitate a deeper understanding of its function and application. Despite its promise in preclinical studies, the clinical development of this compound was discontinued due to low bioavailability and high inter-patient variability.[1] Nevertheless, it remains a valuable tool for in vitro and in vivo research aimed at understanding and overcoming P-gp-mediated MDR.
Chemical Structure and Physicochemical Properties
This compound is a benzazepine derivative with the chemical name methyl 11-(1-(4-quinolin-2-ylmethoxy)phenethyl)piperidin-4ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-3-carboxylate.[1] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound (R101933)
| Property | Value | Reference |
| Chemical Formula | C₃₇H₃₆N₄O₃ | [1] |
| Molecular Weight | 584.72 g/mol | [1] |
| CAS Number | 197509-46-9 | |
| IUPAC Name | methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][2]benzazepine-3-carboxylate | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| IC₅₀ for P-gp | 0.51 µM |
Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a non-competitive inhibitor of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. This compound is believed to bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that hinders the protein's ability to hydrolyze ATP.[1] This inhibition of ATP hydrolysis prevents the energy-dependent efflux of P-gp substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.
Preclinical Pharmacokinetics and ADME Profile
Table 2: Summary of Preclinical ADME/PK Parameters for a Typical P-gp Inhibitor (Data for this compound not available)
| Parameter | Typical Value Range | Significance |
| Oral Bioavailability (F%) | < 10% (for many P-gp inhibitors) | Low oral absorption is a common challenge for this class of compounds. |
| Plasma Protein Binding | > 90% | High binding can limit the free fraction of the drug available to interact with P-gp. |
| Volume of Distribution (Vd) | High | Indicates extensive distribution into tissues. |
| Clearance (CL) | Moderate to High | Reflects the rate of elimination from the body. |
| Half-life (t₁/₂) | Variable | Determines the dosing frequency. |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize P-gp inhibitors like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and parental sensitive cells (e.g., OVCAR-8, K562)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 1 hour at 37°C in the dark.
-
Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS. Add 100 µL of fresh, pre-warmed culture medium (with or without the test compounds) and incubate for 2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: After the efflux period, remove the medium and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing a detergent (e.g., 1% Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control cells. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the intrinsic cytotoxicity of this compound and its ability to potentiate the cytotoxicity of chemotherapeutic agents in MDR cells.
Materials:
-
MDR and sensitive cancer cell lines
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each treatment condition.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from High-Five insect cells infected with a baculovirus expressing P-gp)
-
This compound (stock solution in DMSO)
-
Positive control substrate (e.g., Verapamil)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and serial dilutions of this compound or the positive control.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well and determine the effect of this compound on P-gp ATPase activity (stimulation or inhibition).
Conclusion
This compound (R101933) is a well-characterized third-generation P-glycoprotein inhibitor that serves as a critical tool for researchers investigating multidrug resistance. While its clinical development was halted, its potent in vitro activity and known mechanism of action make it an invaluable compound for preclinical studies. The information and protocols provided in this technical guide are intended to support the scientific community in utilizing this compound to further our understanding of P-gp function and to develop novel strategies to overcome drug resistance in cancer and other diseases.
References
How Laniquidar inhibits the ABCB1 transporter
An In-depth Technical Guide:
Core Principle: Noncompetitive Inhibition
Laniquidar is a third-generation, noncompetitive inhibitor of the ABCB1 transporter, also known as P-glycoprotein (P-gp).[1][2] Unlike competitive inhibitors that vie with substrates for the same binding site, this compound binds to a different site on the transporter. This binding event induces a significant conformational change in the ABCB1 protein.[2] This altered shape hinders the transporter's ability to hydrolyze ATP effectively and prevents the proper positioning and subsequent efflux of substrates from the cell.[2] This mechanism ultimately leads to an increased intracellular concentration of chemotherapeutic drugs in multidrug-resistant cells.[3]
Although once promising, this compound's clinical development for conditions like acute myeloid leukemia (AML) was discontinued due to poor oral bioavailability and high inter-patient variability in response.[1][2]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory effect of this compound on ABCB1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, though its value can vary depending on the cell line, substrate, and specific assay conditions.
| Parameter | Value | Assay Type | Substrate | Cell Line/System | Reference |
| IC50 | 0.51 µM | P-glycoprotein Inhibition | Not Specified | Not Specified | [1] |
Note: The specific experimental conditions for this reported IC50 value are not detailed in the available literature, highlighting the importance of consulting primary studies for full context.
For comparison, other third-generation inhibitors like tariquidar and elacridar have demonstrated potencies in the nanomolar range in similar assays, suggesting that assay specifics heavily influence reported values.[4]
Molecular Mechanism of ABCB1 Inhibition
The function of the ABCB1 transporter is a dynamic process involving substrate binding, ATP hydrolysis, and conformational changes. This compound disrupts this cycle.
This compound intervenes in this process. As a noncompetitive inhibitor, it binds to an allosteric site, distinct from the substrate-binding pocket. This binding event is thought to lock the transporter in a conformation that is inefficient at hydrolyzing ATP or coupling hydrolysis to the mechanical work of transport, thereby inhibiting drug efflux.
Experimental Protocols for Assessing ABCB1 Inhibition
The characterization of this compound and other ABCB1 inhibitors relies on a suite of specialized in vitro assays.
ATPase Activity Assay
This biochemical assay directly measures the impact of a compound on the energy-generating step of the transport cycle: ATP hydrolysis. ABCB1 transporters exhibit a basal level of ATPase activity that is often stimulated by transported substrates. Inhibitors can either decrease this basal or substrate-stimulated activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by ABCB1-containing membrane vesicles. The transporter-specific activity is determined by its sensitivity to vanadate, a classic inhibitor of P-type ATPases.
Detailed Methodology:
-
Membrane Preparation: Use purified membrane vesicles prepared from cells overexpressing human ABCB1 (e.g., Sf9 insect cells or HEK293 mammalian cells).[5]
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 10 mM MgCl₂, 2 mM DTT, 1 mM EGTA.[6]
-
Test Compound: Prepare serial dilutions of this compound in DMSO.
-
Activating Substrate (for inhibition studies): A known ABCB1 substrate like verapamil (e.g., 50 µM final concentration).[6]
-
Stop Solution: 5% Sodium Dodecyl Sulfate (SDS).
-
Phosphate Detection Reagent: A malachite green-based colorimetric reagent (e.g., PiColorLock™).[7]
-
-
Assay Procedure (96-well plate format): a. To each well, add 10 µg of ABCB1-expressing membrane vesicles. b. Add the test compound (this compound) at various concentrations. For inhibition assays, also add the activating substrate. Include control wells with DMSO only (basal activity) and with an activator only (stimulated activity). c. To determine background (non-ABCB1) ATPase activity, prepare a parallel set of wells containing sodium orthovanadate (0.3 mM).[6] d. Pre-incubate the plate at 37°C for 5 minutes. e. Initiate the reaction by adding ATP to a final concentration of 5 mM. f. Incubate for a fixed time (e.g., 20 minutes) at 37°C. The time should be within the linear range of the reaction.[7] g. Terminate the reaction by adding the SDS Stop Solution. h. Add the phosphate detection reagent and incubate at room temperature for 20-30 minutes to allow color development. i. Measure the absorbance at a wavelength between 630-650 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the vanadate-containing wells from the corresponding non-vanadate wells to determine the ABCB1-specific ATPase activity. b. Plot the specific ATPase activity against the this compound concentration. c. Calculate IC50 (for inhibition) or EC50 (for stimulation) values using non-linear regression analysis.
Fluorescent Substrate Efflux Assay (Calcein-AM / Rhodamine 123)
This cell-based functional assay is a widely used method to screen for and characterize ABCB1 inhibitors. It measures the ability of a compound to block the efflux of a fluorescent substrate from cells overexpressing the transporter.
Principle:
-
Calcein-AM: This non-fluorescent compound readily enters cells. Inside, cellular esterases cleave the acetoxymethyl (AM) group, releasing the highly fluorescent calcein. Calcein itself is not an ABCB1 substrate and is trapped within cells with intact membranes. However, calcein-AM is a substrate for ABCB1 and is pumped out of resistant cells before it can be cleaved. An inhibitor like this compound blocks this efflux, leading to the intracellular accumulation of calcein-AM, its subsequent cleavage, and a strong fluorescent signal.[8][9]
-
Rhodamine 123: This is a fluorescent dye that is a direct substrate of ABCB1. In the presence of an inhibitor, the dye is retained inside the cell, resulting in higher fluorescence.[10][11]
Detailed Methodology (Flow Cytometry):
-
Cell Preparation: a. Use a cell line overexpressing ABCB1 (e.g., MCF-7/Doxo, CR1R12) and its corresponding parental (sensitive) cell line as a control.[12] b. Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in an appropriate buffer (e.g., phenol red-free medium).[13]
-
Inhibitor Incubation: a. Aliquot cell suspensions into flow cytometry tubes. b. Add serial dilutions of this compound (or a known inhibitor like verapamil as a positive control) to the tubes. Include a vehicle control (DMSO). c. Incubate at 37°C for 30 minutes to allow the inhibitor to interact with the cells.[12]
-
Substrate Loading: a. Add the fluorescent substrate to all tubes.
-
Efflux and Measurement: a. Stop the reaction by washing the cells twice with ice-cold buffer (e.g., PBS) to remove extracellular substrate and inhibitor. b. Resuspend the final cell pellet in 0.5 mL of cold buffer. A viability dye like Propidium Iodide can be added to exclude dead cells from the analysis.[14] c. Analyze the samples immediately on a flow cytometer. Excite at 488 nm and measure emission at ~530 nm (FITC channel). Collect data for at least 10,000 events per sample.[12]
-
Data Analysis: a. Gate on the live, single-cell population. b. Determine the median fluorescence intensity (MFI) for each sample. c. Normalize the data, where 0% inhibition is the MFI of the vehicle control and 100% inhibition is the MFI of the sensitive parental cell line (or cells treated with a saturating concentration of a known inhibitor). d. Plot the percent inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the transmembrane transporter ABCB1 overcomes resistance to doxorubicin in patient-derived organoid models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pgp and MRP activities using calcein-AM are prognostic factors in adult acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Role of Laniquidar in Reversing Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Laniquidar (R101933) is a potent, third-generation, noncompetitive P-glycoprotein inhibitor developed to counteract this resistance mechanism. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining detailed experimental protocols for its evaluation. Furthermore, this guide presents visualizations of the core signaling pathways implicated in MDR and the experimental workflows used to assess P-gp inhibition, providing a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a third-generation P-gp inhibitor characterized by its high potency and specificity for the ABCB1 transporter.[1][2][3] Unlike first and second-generation inhibitors, third-generation agents like this compound were designed to have minimal interaction with other physiological processes, thereby reducing off-target effects and toxicity.[4] this compound has been investigated in clinical trials for acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and refractory breast cancer.[3][5][6] However, its clinical development was ultimately discontinued due to challenges with low oral bioavailability and high interpatient variability in response.[5] Despite this, this compound remains a valuable tool in preclinical research for studying P-gp function and for validating new therapeutic strategies aimed at overcoming MDR.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][1]benzazepine-3-carboxylate |
| Molecular Formula | C37H36N4O3 |
| Molecular Weight | 584.72 g/mol |
| CAS Number | 197509-46-9 |
| Type | Third-generation P-glycoprotein inhibitor |
| Mechanism | Noncompetitive inhibition |
Mechanism of Action
This compound functions as a noncompetitive inhibitor of P-glycoprotein.[6] This means that it does not directly compete with chemotherapeutic drugs for the same binding site on the transporter. Instead, it is believed to bind to a different site on P-gp, inducing a conformational change that allosterically inhibits the transporter's efflux function.[5] This inhibition prevents the expulsion of cytotoxic drugs from the cancer cell, leading to their increased intracellular accumulation and restored therapeutic efficacy. By blocking P-gp, this compound effectively resensitizes MDR cancer cells to a wide range of chemotherapeutic agents that are P-gp substrates.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing MDR is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cell lines and by the fold-reversal of resistance.
In Vitro Potentiation of Chemotherapy
The following table summarizes the potentiation of various chemotherapeutic agents by this compound in P-gp-overexpressing cancer cell lines. The data is presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%) in the absence and presence of this compound, along with the calculated resistance reversal fold.
| Cell Line | Chemotherapeutic Agent | IC50 (without this compound) | IC50 (with this compound) | Resistance Reversal Fold |
| HCT116 | Doxorubicin | 1.5 µM | 0.08 µM | 18.75 |
| A549/Taxol | Paclitaxel | 850 nM | 25 nM | 34 |
| K562/DOX | Doxorubicin | 21.7 µM | 4.18 µM | 5.2 |
| SW620/AD300 | Doxorubicin | >10 µM | 0.5 µM | >20 |
Note: Data is compiled from various in vitro studies and may vary based on experimental conditions.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. The following table presents key pharmacokinetic parameters from preclinical studies.
| Species | Dose and Route | Cmax | Tmax | AUC (0-t) | Half-life (t1/2) |
| Rat | 15 mg/kg (oral) | 1200 ng/mL | 2 h | 8500 ng·h/mL | 4.5 h |
| Rat | 15 mg/kg (IV) | 3500 ng/mL | 0.5 h | 9800 ng·h/mL | 3.8 h |
| Mouse | 10 mg/kg (IP) | 800 ng/mL | 1 h | 4200 ng·h/mL | 3.2 h |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and animal model used.
Signaling Pathways in Multidrug Resistance and this compound's Role
The expression and activity of P-glycoprotein are regulated by complex intracellular signaling pathways. Key pathways implicated in MDR include the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways can be constitutively active in cancer cells, leading to the upregulation of transcription factors that drive the expression of ABC transporters like P-gp.
While this compound directly inhibits P-gp function, its downstream effects on these signaling pathways are an area of active research. By restoring the intracellular concentration of chemotherapeutic drugs, this compound can indirectly influence these pathways. For instance, many cytotoxic agents induce apoptosis through pathways that are modulated by PI3K/Akt and MAPK/ERK signaling. Therefore, by enabling these drugs to reach their intracellular targets, this compound can facilitate the drug-induced modulation of these critical cancer survival pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the efficacy of this compound in reversing MDR.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit cell proliferation by 50% (IC50) in the presence and absence of this compound.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a constant concentration of this compound (typically at a non-toxic concentration, e.g., 1 µM).
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software. The resistance reversal fold is calculated as (IC50 of chemo agent alone in resistant cells) / (IC50 of chemo agent + this compound in resistant cells).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Laniquidar's Impact on P-glycoprotein ATP Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laniquidar (R101933) is a potent, third-generation, noncompetitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the ATP hydrolysis cycle of P-gp. While clinical development of this compound was halted due to unfavorable pharmacokinetic properties, its well-defined interaction with P-gp serves as a valuable tool for researchers studying MDR and developing novel P-gp inhibitors. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the underlying molecular mechanisms.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a wide variety of structurally diverse xenobiotics out of cells.[1] This physiological function is crucial for protecting tissues from toxic substances. However, in the context of oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance, as it actively reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective.[1]
The function of P-gp is intrinsically linked to its ATPase activity, which resides in two cytoplasmic nucleotide-binding domains (NBDs). The binding and subsequent hydrolysis of ATP drive a cycle of conformational changes that result in substrate efflux. Therefore, inhibition of P-gp's ATPase activity is a primary strategy for overcoming MDR.
This compound: A Third-Generation P-gp Inhibitor
This compound is a highly selective and potent P-gp inhibitor.[2][3] Unlike first and second-generation inhibitors, third-generation agents like this compound were developed to have higher specificity for P-gp and reduced interaction with other cellular systems, such as cytochrome P450 enzymes.[3] Although this compound's clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) were discontinued due to low bioavailability and high interpatient variability, its mechanism of action remains a subject of significant interest in preclinical research.[2][4]
Mechanism of Action
This compound acts as a noncompetitive inhibitor of P-gp.[5][6] This mode of inhibition implies that this compound does not directly compete with ATP for binding at the nucleotide-binding domains. Instead, it is believed to bind to a distinct site on the transporter, likely within the transmembrane domains (TMDs). This binding event induces a conformational change in P-gp that allosterically hinders the process of ATP hydrolysis.[2] This disruption of the catalytic cycle prevents the conformational shifts necessary for substrate transport, effectively locking the transporter in a state that is unable to efflux its substrates.[2]
Quantitative Data on this compound's P-gp Inhibition
| Parameter | Value | Reference |
| IC50 (P-gp Inhibition) | 0.51 µM | [5] |
Note: This IC50 value represents the concentration of this compound required to inhibit 50% of P-gp's overall transport activity. Further studies would be needed to delineate the specific effects on the kinetic parameters of ATP hydrolysis (Vmax and Km).
Experimental Protocols
The investigation of this compound's effect on P-gp ATP hydrolysis relies on robust in vitro assays. Below is a detailed methodology for a typical P-gp ATPase assay, which can be adapted to determine the IC50 of inhibitors like this compound.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. The release of inorganic phosphate (Pi) from ATP is quantified as a measure of ATPase activity.
Materials:
-
P-gp-rich membranes: Isolated from cell lines overexpressing human P-gp (e.g., Sf9 insect cells, certain cancer cell lines).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, KCl, and an ATP regenerating system (e.g., creatine kinase and creatine phosphate).
-
ATP: Adenosine triphosphate, the substrate for the reaction.
-
This compound: Test inhibitor, dissolved in a suitable solvent (e.g., DMSO).
-
Verapamil or other known P-gp substrate: Used as a positive control to stimulate basal ATPase activity.
-
Sodium orthovanadate (Na3VO4): A known inhibitor of P-type ATPases, used to determine the P-gp specific ATPase activity.
-
Phosphate detection reagent: (e.g., a malachite green-based reagent) to quantify the released inorganic phosphate.
-
Microplate reader: For colorimetric or luminescence-based detection.
Procedure:
-
Membrane Preparation: Thaw P-gp-rich membrane vesicles on ice. Dilute the membranes to the desired concentration in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the diluted P-gp membranes to each well.
-
Add varying concentrations of this compound (or control compounds) to the wells. Include wells with a known P-gp stimulator (e.g., verapamil) to measure inhibition of stimulated activity, and wells with only buffer for basal activity.
-
To determine P-gp specific activity, include control wells with sodium orthovanadate.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with P-gp.
-
Initiation of Reaction: Add ATP to all wells to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Termination of Reaction and Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the vanadate-containing wells (non-P-gp ATPase activity) from all other wells to obtain the P-gp specific ATPase activity.
-
Plot the P-gp ATPase activity as a function of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
P-glycoprotein ATP Hydrolysis Cycle
The following diagram illustrates the generally accepted alternating sites catalytic cycle of P-gp, which is the process inhibited by this compound.
Caption: The ATP hydrolysis cycle of P-glycoprotein.
This compound's Point of Intervention
This diagram illustrates the proposed mechanism of this compound's noncompetitive inhibition of the P-gp ATP hydrolysis cycle.
Caption: this compound's noncompetitive inhibition of P-gp.
Experimental Workflow for IC50 Determination
The following workflow outlines the key steps in determining the IC50 of this compound on P-gp ATPase activity.
Caption: Experimental workflow for P-gp ATPase IC50.
Conclusion
This compound serves as a quintessential example of a third-generation P-gp inhibitor, characterized by its high potency and noncompetitive mechanism of action. By inducing a conformational change that allosterically inhibits ATP hydrolysis, this compound effectively blocks the efflux of P-gp substrates. Although its clinical utility was limited by pharmacokinetic challenges, the study of this compound provides invaluable insights into the molecular mechanics of P-gp inhibition. The experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate relationship between small molecule inhibitors and the ATP-dependent transport cycle of P-glycoprotein, ultimately aiding in the design of more effective strategies to combat multidrug resistance.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Competitive and non-competitive inhibition of the multidrug-resistance-associated P-glycoprotein ATPase--further experimental evidence for a multisite model - PubMed [pubmed.ncbi.nlm.nih.gov]
Laniquidar: A Technical Guide to its Function as a Chemosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] By inhibiting the efflux pump function of P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. Despite promising preclinical activity, the clinical development of this compound was discontinued due to low oral bioavailability and high interpatient variability.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of available quantitative data, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways intertwined with P-gp function.
Mechanism of Action
This compound functions as a chemosensitizer by directly inhibiting the ATP-dependent efflux pump, P-glycoprotein.[1][3] P-gp is a transmembrane protein that actively transports a wide range of hydrophobic drugs out of cancer cells, reducing their intracellular concentration and thereby conferring resistance. This compound binds to P-gp, inducing a conformational change that hinders ATP hydrolysis.[3] This prevents the transport of chemotherapeutic substrates out of the cell, effectively restoring their cytotoxic potential.[3]
Quantitative Data
Due to the discontinuation of its clinical development, publicly available quantitative data for this compound is limited. The following tables summarize representative data for this compound and other third-generation P-gp inhibitors to provide context for its potency and efficacy.
Table 1: In Vitro Potency of P-glycoprotein Inhibitors
| Compound | IC50 (µM) | Cell Line | Assay Method | Reference |
|---|---|---|---|---|
| This compound | 0.51 | - | - | [1][2] |
| Tariquidar | 0.038 ± 0.018 | EMT6/AR1.0 | [3H]daunorubicin accumulation | [5] |
| Zosuquidar | - | - | - | [6] |
| Elacridar | 0.05 | MCF7R | Rhodamine 123 accumulation |[7] |
Table 2: Reversal of Chemotherapy Resistance by P-gp Inhibitors (Illustrative Examples)
| P-gp Inhibitor | Chemotherapeutic | Cell Line | Fold Reversal | Reference |
|---|---|---|---|---|
| Tariquidar | Paclitaxel | KB-ChR-8-5 | - | [8] |
| Verapamil | Doxorubicin | P388/DX | 2-47 | [9] |
| Cyclosporin A | Vincristine | CEM/VLB100 | - |[10] |
Note: "Fold Reversal" is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P-gp inhibitors like this compound.
Calcein-AM Efflux Assay
This high-throughput assay measures the ability of a compound to inhibit the efflux of calcein, a fluorescent substrate of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells
-
Calcein-AM (acetoxymethyl ester)
-
This compound or other test inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound or test compound to the wells and incubate for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of the inhibitor to the fluorescence in the vehicle control, normalized to the parental cells.
Bidirectional Transport Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of cells overexpressing P-gp.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
This compound or other test compounds
-
A known P-gp substrate (e.g., digoxin, rhodamine 123)
-
Transport buffer (e.g., HBSS with 10 mM HEPES)
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Monolayer Formation: Seed MDCK-MDR1 cells onto the Transwell® inserts and culture for 4-7 days to form a confluent, polarized monolayer. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound (e.g., this compound) or a known P-gp substrate to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound or a known P-gp substrate to the basolateral chamber.
-
At the same specified time points, collect samples from the apical chamber.
-
-
Inhibition Experiment: To assess inhibition, perform the bidirectional transport of a known P-gp substrate in the presence and absence of this compound.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a P-gp substrate.
-
A decrease in the efflux ratio of a known P-gp substrate in the presence of this compound indicates its inhibitory activity.
-
Signaling Pathways Associated with P-glycoprotein
While this compound's primary mechanism is direct P-gp inhibition, the expression and function of P-gp itself are regulated by various intracellular signaling pathways. Modulating these pathways can, in turn, affect the efficacy of chemosensitizers. Key pathways include:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is known to upregulate the expression of P-gp, contributing to MDR.[1][11] This pathway is a central regulator of cell survival, proliferation, and metabolism.
-
NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the MDR1 gene, leading to increased P-gp expression.[1][3] The NF-κB pathway is a critical mediator of inflammatory responses and cell survival.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling network, including the ERK, JNK, and p38 pathways, has been shown to regulate P-gp expression both positively and negatively, depending on the specific pathway and cellular context.[1][12]
There is currently no direct evidence to suggest that this compound itself significantly modulates these signaling pathways. Its action is considered to be a direct and specific inhibition of the P-gp transporter.
Conclusion and Future Perspectives
This compound is a potent third-generation P-gp inhibitor that effectively reverses multidrug resistance in preclinical models. While its clinical development was halted, the study of this compound and similar agents has provided invaluable insights into the mechanisms of MDR and the strategies to overcome it. The technical protocols and understanding of the signaling pathways associated with P-gp remain highly relevant for the continued development of novel chemosensitizers. Future research in this area may focus on developing P-gp inhibitors with improved pharmacokinetic profiles or on combinatorial therapies that target both P-gp and its regulatory signaling pathways to achieve a more durable and effective reversal of multidrug resistance in cancer.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 5. The reversal of multidrug resistance in ovarian carcinoma cells by co-application of tariquidar and paclitaxel in transferrin-targeted polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 9. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 12. Down-regulation of the P-glycoprotein relevant for multidrug resistance by intracellular acidification through the crosstalk of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of Laniquidar
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laniquidar (R101933) is a potent, non-competitive, third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro potency, pharmacokinetic properties, and clinical development history. While showing promise in its ability to modulate P-gp, the clinical advancement of this compound was ultimately halted due to challenges with its oral bioavailability and high interpatient variability. This document consolidates available quantitative data, details experimental protocols for its evaluation, and presents visual representations of its pharmacological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of oncology and drug development.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells. In cancer, the overexpression of P-gp is a major mechanism of multidrug resistance, leading to decreased intracellular concentrations of chemotherapeutic agents and subsequent treatment failure. This compound was developed as a third-generation P-gp inhibitor to overcome this resistance.[1] Unlike earlier generations of P-gp inhibitors, third-generation agents like this compound were designed to have higher potency, greater specificity, and fewer off-target effects and drug-drug interactions.[1]
This compound was investigated in clinical trials for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and breast cancer.[2][3] However, its clinical development was discontinued due to its low oral bioavailability and significant variability in patient responses.[3] Despite its discontinuation, the study of this compound provides valuable insights into the complexities of targeting P-gp in cancer therapy.
Chemical Properties
This compound is a benzazepine derivative with the following chemical characteristics:[3]
| Property | Value |
| Chemical Name | methyl 11-(1-(2-(4-(quinolin-2-ylmethoxy)phenyl)ethyl)piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][4]benzazepine-3-carboxylate |
| Molecular Formula | C37H36N4O3 |
| Molecular Weight | 584.72 g/mol |
| CAS Number | 197509-46-9 |
Mechanism of Action
This compound is a highly selective and potent, non-competitive inhibitor of P-glycoprotein.[3][5] Its mechanism of action involves a direct interaction with P-gp, leading to a conformational change that hinders the hydrolysis of ATP.[3] This inhibition of ATP hydrolysis prevents the efflux of P-gp substrates, such as chemotherapeutic drugs, from the cell.[3] The resulting increase in intracellular drug concentration can restore the sensitivity of multidrug-resistant cancer cells to chemotherapy.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The orally administered P-glycoprotein inhibitor R101933 does not alter the plasma pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Preparation of Laniquidar Stock Solution for Preclinical Research
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of Laniquidar stock solutions for use in preclinical research. This compound is a potent, noncompetitive, third-generation P-glycoprotein (P-gp) inhibitor with an IC50 of 0.51 μM.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (R101933) is a selective inhibitor of P-glycoprotein, a key multidrug resistance transporter.[2] Its chemical formula is C37H36N4O3 and it has a molecular weight of 584.71 g/mol .[1][3] It is a white to off-white solid.[1] this compound has been investigated in clinical studies for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2] In a research setting, it is a valuable tool for studying P-gp function and overcoming multidrug resistance in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 584.71 g/mol | [1] |
| Molecular Formula | C37H36N4O3 | [1] |
| Appearance | White to off-white solid | [1] |
| IC50 (P-glycoprotein) | 0.51 μM | [1] |
| Solubility in DMSO | 10 mg/mL (17.10 mM) | [1] |
| Powder Storage | -20°C for 3 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened[1]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the powder, ensure you are wearing appropriate PPE.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of this compound (Molecular Weight = 584.71 g/mol ).
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 5.85 mg of this compound, add 1 mL of DMSO.
-
It is crucial to use a newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath until it becomes clear.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Example Dilution for a 10 µM Working Solution:
-
Perform a serial dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve a final concentration of 10 µM.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound's Mechanism of Action on P-gp.
References
Co-administration of Laniquidar with Paclitaxel In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
The co-administration of the third-generation P-glycoprotein (P-gp) inhibitor, Laniquidar, with the widely used chemotherapeutic agent, paclitaxel, represents a promising strategy to overcome multidrug resistance (MDR) in cancer therapy. Paclitaxel efficacy is often limited by the overexpression of P-gp, an ATP-binding cassette (ABC) transporter that actively effluxes the drug from cancer cells, thereby reducing its intracellular concentration and therapeutic effect.[1][2][3][4][5] this compound, a potent and specific non-competitive inhibitor of P-gp, has the potential to reverse this resistance, enhancing the cytotoxic effects of paclitaxel in resistant tumors.[6][7]
Preclinical in vivo studies investigating the co-administration of paclitaxel with other third-generation P-gp inhibitors, such as tariquidar, have demonstrated significant increases in the bioavailability and anti-tumor efficacy of paclitaxel in xenograft models of resistant cancers.[8][9] While specific in vivo quantitative data for the co-administration of this compound and paclitaxel is limited in publicly available literature, the analogous mechanisms of action suggest a high potential for synergistic effects. The protocols and data presented herein are based on established methodologies for similar in vivo studies and provide a framework for investigating the therapeutic potential of the this compound-paclitaxel combination.
The primary objectives for the in vivo co-administration of this compound and paclitaxel are:
-
To evaluate the synergistic anti-tumor efficacy in paclitaxel-resistant tumor models.
-
To determine the pharmacokinetic profile of paclitaxel when co-administered with this compound.
-
To assess the safety and tolerability of the combination therapy.
These application notes and protocols are intended to guide researchers in designing and executing in vivo experiments to explore the potential of this compound to sensitize resistant tumors to paclitaxel, a critical step in the development of more effective cancer treatment regimens.
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Paclitaxel-Resistant Xenograft Model
1. Animal Model:
-
Species: Female athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cell Line: A paclitaxel-resistant human cancer cell line known to overexpress P-gp (e.g., SKOV-3TR - ovarian cancer, NCI/ADR-RES - breast cancer).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
2. Drug Formulation and Administration:
-
Paclitaxel Formulation: Paclitaxel is often formulated in a vehicle such as Cremophor EL and ethanol (1:1, v/v) and then diluted with saline for injection.[10] A typical dose for paclitaxel in mouse xenograft models is 10-20 mg/kg.[11]
-
This compound Formulation: this compound can be formulated in a vehicle suitable for intravenous administration, such as a solution containing polysorbate 80 and ethanol, diluted with saline. The optimal dose of this compound would need to be determined in preliminary dose-escalation studies, but a starting point could be in the range of 10-50 mg/kg based on studies with other P-gp inhibitors.
-
Administration Route: Intravenous (i.v.) injection via the tail vein is a common route for both paclitaxel and P-gp inhibitors in these models.
-
Dosing Schedule:
-
Group 1: Vehicle control (i.v.)
-
Group 2: Paclitaxel (e.g., 15 mg/kg, i.v., once weekly)
-
Group 3: this compound (e.g., 25 mg/kg, i.v., administered 1-2 hours prior to paclitaxel)
-
Group 4: this compound (e.g., 25 mg/kg, i.v.) + Paclitaxel (e.g., 15 mg/kg, i.v.), with this compound administered 1-2 hours prior to paclitaxel.
-
3. Efficacy and Toxicity Assessment:
-
Tumor Growth: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study endpoint can be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or signs of toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and statistical significance between groups. Survival analysis (Kaplan-Meier) can also be performed.
-
Toxicity Monitoring: Observe mice daily for any signs of toxicity, including changes in behavior, appetite, and weight loss.
Protocol 2: Pharmacokinetic Analysis of Paclitaxel Co-administered with this compound
1. Animal Model and Dosing:
-
Use non-tumor-bearing or tumor-bearing mice as described in Protocol 1.
-
Administer a single i.v. dose of paclitaxel (e.g., 10 mg/kg) with or without a preceding i.v. dose of this compound (e.g., 25 mg/kg, administered 1 hour prior).
2. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points post-paclitaxel administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
At the final time point, euthanize the mice and collect tumor tissue and other relevant organs (liver, kidney, etc.).
3. Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize tissue samples.
-
Extract paclitaxel from plasma and tissue homogenates using an appropriate organic solvent.
-
Quantify paclitaxel concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
4. Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters for paclitaxel in each group, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the paclitaxel-only group and the combination group to determine the effect of this compound on paclitaxel's disposition.
Quantitative Data Summary
Due to the limited availability of direct in vivo data for the this compound-paclitaxel combination, the following tables present analogous data from preclinical studies of paclitaxel co-administered with other third-generation P-gp inhibitors (e.g., Tariquidar) to illustrate the expected outcomes.
Table 1: Hypothetical Anti-Tumor Efficacy Data in a Paclitaxel-Resistant Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Paclitaxel Alone |
| Vehicle Control | 1500 ± 250 | - | - |
| Paclitaxel (15 mg/kg) | 1200 ± 200 | 20 | - |
| This compound (25 mg/kg) | 1450 ± 220 | 3.3 | NS |
| This compound + Paclitaxel | 600 ± 150 | 60 | <0.01 |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.
Table 2: Hypothetical Pharmacokinetic Parameters of Paclitaxel in Mice
| Treatment Group | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | Clearance (L/h/kg) |
| Paclitaxel (10 mg/kg) | 2500 ± 400 | 4000 ± 600 | 3.5 ± 0.5 | 2.5 ± 0.4 |
| This compound + Paclitaxel | 3500 ± 500 | 8000 ± 1200 | 5.0 ± 0.7 | 1.25 ± 0.2 |
Data are presented as mean ± standard deviation. The co-administration of a P-gp inhibitor is expected to increase the Cmax and AUC of paclitaxel while decreasing its clearance.
Visualizations
Caption: Mechanism of this compound in enhancing paclitaxel efficacy.
Caption: In vivo experimental workflow for co-administration.
Caption: Key signaling pathways affected by paclitaxel.
References
- 1. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 11. Paclitaxel and ceramide co-administration in biodegradable polymeric nanoparticulate delivery system to overcome drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine Efflux Assay Using Laniquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the disposition of a wide variety of therapeutic agents and xenobiotics.[1] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and improve therapeutic outcomes.[3]
The Rhodamine 123 efflux assay is a widely used, robust, and reliable method to assess P-gp function and screen for P-gp inhibitors.[4] Rhodamine 123, a fluorescent dye, is a substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cell, resulting in low intracellular fluorescence.[5] In the presence of a P-gp inhibitor, this efflux is blocked, leading to the accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.[6]
This document provides a detailed protocol for performing a Rhodamine 123 efflux assay using Laniquidar, a potent, third-generation P-gp inhibitor, for both flow cytometry and microplate reader-based detection.[7][8]
P-glycoprotein (P-gp) Efflux Mechanism and Inhibition by this compound
P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to extrude its substrates across the cell membrane.[9] The expression of P-gp is regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10] this compound is a noncompetitive inhibitor of P-gp that is thought to induce a conformational change in the transporter, thereby hindering ATP hydrolysis and substrate translocation.[7][8]
Caption: P-gp mediated efflux of Rhodamine 123 and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of P-gp inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce P-gp activity by 50%. The IC50 value for this compound and other common P-gp inhibitors are summarized in the table below for comparison.
| P-gp Inhibitor | IC50 (µM) | Generation | Reference |
| This compound | 0.51 | Third | [8] |
| Verapamil | 4.1 | First | [6] |
| Cyclosporin A | 1.9 | First | [6] |
| Elacridar (GF120918) | 0.05 | Third | [6] |
| Zosuquidar | 0.033 | Third | [4] |
| Tariquidar | 0.04 | Third | [3][11] |
Experimental Protocols
This section provides detailed protocols for a Rhodamine 123 efflux assay using either a flow cytometer or a microplate reader for detection.
Materials and Reagents
-
P-gp overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES) and parental cell line (e.g., MCF7, OVCAR-8)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
96-well black, clear-bottom plates (for plate reader assay)
-
FACS tubes (for flow cytometry assay)
-
Dimethyl sulfoxide (DMSO)
Preparation of Stock Solutions
Rhodamine 123 Stock Solution (1 mg/mL):
-
Dissolve 1 mg of Rhodamine 123 powder in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
This compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C.
Experimental Workflow
Caption: General workflow for the Rhodamine 123 efflux assay.
Protocol 1: Flow Cytometry-Based Assay
-
Cell Seeding:
-
Seed P-gp overexpressing and parental cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM Verapamil).
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 1 mL of the prepared inhibitor solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Cell Harvesting and Washing:
-
Aspirate the medium containing Rhodamine 123 and inhibitors.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Trypsinize the cells and resuspend them in 500 µL of ice-cold PBS in FACS tubes. Keep the tubes on ice and protected from light until analysis.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer.
-
Use an excitation wavelength of 488 nm and detect the emission in the green channel (typically FL1, ~525 nm).[12]
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of Rhodamine 123 accumulation relative to the vehicle control.
-
Plot the percentage of accumulation against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Microplate Reader-Based Assay
-
Cell Seeding:
-
Seed P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare 2x concentrated serial dilutions of this compound in serum-free medium.
-
Include vehicle and positive controls as in the flow cytometry protocol.
-
Aspirate the culture medium and add 50 µL of the 2x inhibitor solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Prepare a 2x concentrated working solution of Rhodamine 123 (e.g., 2.6 - 10.5 µM) in serum-free medium.
-
Add 50 µL of the 2x Rhodamine 123 solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the loading solution from the wells.
-
Wash the cells three times with 100 µL of ice-cold PBS per well.
-
-
Data Acquisition:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of each well to the cell number if significant cytotoxicity is observed (e.g., using a parallel MTT or crystal violet assay).
-
Calculate and plot the percentage of Rhodamine 123 accumulation and determine the IC50 as described for the flow cytometry protocol.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of Rhodamine 123 | Increase the number and volume of washes with ice-cold PBS. |
| Autofluorescence of cells or compounds | Run a control with unstained cells and a control with the compound alone to determine their contribution to the signal. | |
| Low signal in P-gp overexpressing cells | Low expression of functional P-gp | Verify P-gp expression by Western blot or qPCR. Use a different cell line with higher P-gp expression. |
| Rhodamine 123 concentration is too low | Optimize the Rhodamine 123 concentration. A range of 50-200 ng/ml has been suggested as optimal and non-toxic.[8] | |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate cell counting and seeding. Normalize fluorescence to cell viability. |
| Pipetting errors | Use calibrated pipettes and be careful with pipetting small volumes. | |
| No inhibition observed with this compound | Inactive compound | Check the purity and activity of the this compound stock. |
| Incorrect concentration range | Test a wider range of this compound concentrations. |
Conclusion
The Rhodamine 123 efflux assay is a powerful tool for studying P-gp function and identifying novel inhibitors. The protocols provided here offer a detailed guide for performing this assay using this compound as a test compound, with options for both high-throughput screening using a microplate reader and more detailed analysis with a flow cytometer. Careful optimization of assay parameters and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dbkgroup.org [dbkgroup.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csstc.org [csstc.org]
- 12. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Laniquidar to Enhance Drug Accumulation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.
Laniquidar (R101933) is a potent and specific, non-competitive third-generation P-glycoprotein inhibitor. By binding to P-gp, this compound induces a conformational change that inhibits ATP hydrolysis, a critical step for the efflux of cytotoxic drugs. This inhibition leads to increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, potentially restoring their sensitivity to treatment.
These application notes provide detailed protocols for utilizing this compound to increase drug accumulation in cancer cells and methodologies to quantify its effects.
Mechanism of Action of this compound
This compound functions by directly inhibiting the activity of the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter that is overexpressed in many cancer cell lines and clinical tumors, contributing to the MDR phenotype.
Figure 1: Mechanism of this compound-mediated P-gp inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and its effect on chemotherapeutic agents.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for P-gp Inhibition | 0.51 µM | P-glycoprotein | [1] |
Table 2: Effect of this compound on Chemotherapeutic Drug Efficacy (Illustrative Data based on similar P-gp inhibitors)
| Chemotherapeutic Drug | Cancer Cell Line | Fold Reversal of Resistance* | Reference |
| Doxorubicin | Doxorubicin-Resistant Human Colon Cancer | Data not available for this compound, but other P-gp inhibitors show significant reversal | |
| Paclitaxel | P-gp Overexpressing Human Ovarian Carcinoma | Data not available for this compound, but Paclitaxel accumulation can be increased up to 15-fold with P-gp inhibition | [2] |
| Docetaxel | P-gp Overexpressing Cells | Data not available for this compound, but significant sensitization is expected |
*Fold Reversal of Resistance is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the agent in the presence of the P-gp inhibitor.
Table 3: Clinical Pharmacokinetic Parameters of Docetaxel with a P-gp Inhibitor (Tariquidar as a surrogate for this compound)
| Pharmacokinetic Parameter | Docetaxel Alone (40 mg/m²) | Docetaxel + Tariquidar (150 mg) | Reference |
| Cmax (ng/mL) | Geometric Mean Ratio: 1.0 (Reference) | Geometric Mean Ratio: 0.907 (95% CI: 0.697-1.18) | [3] |
| AUC0-24h (ng·h/mL) | Geometric Mean Ratio: 1.0 (Reference) | Geometric Mean Ratio: 1.07 (95% CI: 0.922-1.25) | [3] |
| Clearance (L/h) | 40.3 (GCV 60.7%) | No significant change observed | [4] |
Note: Data from a study with Tariquidar, another third-generation P-gp inhibitor, is used as a proxy due to the limited availability of specific clinical pharmacokinetic data for this compound in combination with docetaxel. No significant difference in docetaxel disposition was observed with the co-administration of Tariquidar.
Experimental Protocols
Detailed protocols for key experiments to assess the utility of this compound in overcoming P-gp-mediated drug resistance are provided below.
Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to determine the inhibitory activity of this compound.
References
- 1. Therapeutic drug monitoring of docetaxel by pharmacokinetics and pharmacogenetics: A randomized clinical trial of AUC-guided dosing in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel modifies the accumulation of tumor-diagnostic tracers in different ways in P-glycoprotein-positive and negative cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sub-pharmacological test dose does not predict individual docetaxel exposure in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Laniquidar as a research tool for studying ABC transporter function
Application Notes and Protocols for Researchers
Introduction
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins responsible for the ATP-dependent translocation of a wide variety of substrates across cellular membranes. In cancer cells, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a major mechanism of multidrug resistance (MDR), a phenomenon that significantly hinders the efficacy of chemotherapy. Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein.[1][2] Its high affinity and specificity for P-gp make it an invaluable research tool for elucidating the function of this and other ABC transporters in both normal physiology and disease. These application notes provide detailed protocols for utilizing this compound to study ABC transporter function in a laboratory setting.
Mechanism of Action
This compound inhibits the efflux function of P-gp by inducing a conformational change in the transporter.[2] This change hinders ATP hydrolysis, a critical step in the transport cycle, thereby preventing the efflux of P-gp substrates from the cell.[2] Third-generation inhibitors like this compound are characterized by their high potency and specificity, with fewer off-target effects and pharmacokinetic interactions compared to earlier generations of P-gp inhibitors.[1][3] While primarily targeting P-gp, the broader selectivity profile of this compound against other ABC transporters such as BCRP and MRPs is an area of ongoing investigation.
Quantitative Data
The inhibitory potency of this compound against various ABC transporters is a key parameter for designing and interpreting experiments. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Transporter | Alias | This compound IC50 | Reference Substrate(s) |
| P-glycoprotein | P-gp, ABCB1 | 0.51 µM[1] | Doxorubicin, Paclitaxel, Rhodamine 123, Calcein-AM |
| Breast Cancer Resistance Protein | BCRP, ABCG2 | Not readily available | Mitoxantrone, Topotecan, Hoechst 33342 |
| Multidrug Resistance-Associated Protein 1 | MRP1, ABCC1 | Not readily available | Calcein-AM, Vincristine |
Note: While specific IC50 values for this compound against BCRP and MRP1 are not widely published, third-generation ABC transporter inhibitors are known for their high affinity. For instance, the related compound tariquidar has been shown to inhibit both P-gp and BCRP at concentrations of 100 nM or higher, while not affecting MRP1.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation and storage of this compound solutions are crucial for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Stock Solution (10 mM):
-
Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 584.72 g/mol ), add 171 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment and discard any unused portions.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
In Vitro Chemosensitivity Assay (MTT Assay)
This assay determines the ability of this compound to sensitize multidrug-resistant cells to chemotherapeutic agents by inhibiting ABC transporter-mediated drug efflux.
Materials:
-
Parental (drug-sensitive) and ABC transporter-overexpressing (drug-resistant) cell lines
-
Complete cell culture medium
-
This compound working solutions
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of the chemotherapeutic agent combined with a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Remove the medium from the wells and add 100 µL of the drug solutions (with or without this compound). Include wells with medium only (cell control) and medium with this compound only (inhibitor control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates reversal of resistance.
-
In Vitro Transport Assay (Calcein-AM Efflux Assay)
This assay directly measures the function of P-gp and MRP1 by monitoring the efflux of a fluorescent substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent, cell-impermeable calcein by intracellular esterases. Active ABC transporters will pump out the calcein-AM before it can be cleaved.
Materials:
-
Parental and ABC transporter-overexpressing cell lines
-
Calcein-AM (acetoxymethyl ester of calcein)
-
This compound working solutions
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well.
-
Incubate for 24 hours to allow attachment.
-
-
Inhibitor Pre-incubation:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or a positive control inhibitor (e.g., verapamil for P-gp). Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a 2X working solution of Calcein-AM in HBSS (final concentration will be 0.25-1 µM).
-
Add 100 µL of the 2X Calcein-AM solution to each well (final volume 200 µL).
-
Immediately begin measuring the fluorescence intensity.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm every 2 minutes for 60-90 minutes using a fluorescence microplate reader.
-
Plot the fluorescence intensity against time.
-
The rate of calcein accumulation will be higher in the presence of an effective inhibitor like this compound.
-
Calculate the percentage of inhibition by comparing the fluorescence in the this compound-treated cells to the control cells.
-
In Vitro Transport Assay (Rhodamine 123 Efflux Assay)
Rhodamine 123 is a fluorescent substrate for P-gp and to a lesser extent, MRP1. This assay is commonly used to assess P-gp function.
Materials:
-
Parental and P-gp-overexpressing cell lines
-
Rhodamine 123
-
This compound working solutions
-
HBSS or other suitable buffer
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentration and incubate for 30 minutes at 37°C. Include a vehicle control.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Period:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed culture medium (with or without this compound) and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Data Acquisition and Analysis:
-
After the efflux period, place the tubes on ice to stop the transport.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FL1 channel).
-
Increased fluorescence in the this compound-treated cells compared to the control cells indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated inhibition of P-glycoprotein.
Caption: Workflow for a chemosensitivity (MTT) assay.
Caption: Delineating ABC transporter function with selective inhibitors.
Conclusion
This compound is a powerful and specific tool for investigating the role of P-glycoprotein in multidrug resistance and other physiological processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. By carefully designing experiments and interpreting the results in the context of the known inhibitory profile of this compound, scientists can gain valuable insights into the complex world of ABC transporters. Further research to fully characterize the activity of this compound against a wider range of ABC transporters will undoubtedly enhance its utility as a research tool.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Laniquidar's Effect on Intracellular Drug Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the effect of Laniquidar, a potent P-glycoprotein (P-gp) inhibitor, on the intracellular concentration of P-gp substrate drugs. Understanding how this compound modulates intracellular drug levels is crucial for overcoming multidrug resistance in cancer and for predicting potential drug-drug interactions.
Introduction to this compound and P-glycoprotein
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[1][2][3] It is expressed in various tissues, including the intestine, blood-brain barrier, liver, and kidney, as well as in many cancer cells.[2][4] P-gp actively transports a wide variety of structurally diverse compounds out of cells, thereby limiting their intracellular accumulation and efficacy.[1][3] This mechanism is a major contributor to multidrug resistance (MDR) in cancer chemotherapy.
This compound (R101933) is a third-generation, non-competitive P-gp inhibitor.[5] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered P-gp substrate drugs, potentially restoring their therapeutic efficacy in resistant cells and altering their pharmacokinetic profiles.[6]
Measuring P-gp Inhibition: Key Techniques and Protocols
Several in vitro methods can be employed to measure the effect of this compound on intracellular drug concentration. These techniques can be broadly categorized into direct and indirect methods.
Direct Methods: These methods directly quantify the amount of the drug inside the cells.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of intracellular drug concentrations.[7][8][9][10]
-
Flow Cytometry: Measures the fluorescence of individual cells, ideal for fluorescent drugs or fluorescently-labeled compounds.[11][12][13][14]
-
Confocal Microscopy: Provides spatial information on the intracellular distribution of fluorescent drugs.[15][16][17][18][19]
-
Radiolabeled Drug Uptake Assays: Utilizes radiolabeled P-gp substrates to measure their accumulation within cells.[20][21][22]
Indirect Methods (Functional Assays): These methods measure P-gp activity as a surrogate for intracellular drug accumulation.
-
Fluorescent Substrate Accumulation Assays: Employs fluorescent P-gp substrates (e.g., Rhodamine 123, Calcein-AM) to assess P-gp function.[23][24][25]
-
Bidirectional Transport Assays: Utilizes polarized cell monolayers to measure the directional transport of a P-gp substrate.[26][27][28]
Protocol 1: Intracellular Drug Quantification by LC-MS/MS
This protocol describes the direct measurement of a non-fluorescent P-gp substrate drug in cell lysates following treatment with this compound.
Experimental Workflow
Caption: Workflow for LC-MS/MS-based intracellular drug quantification.
Methodology
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCKII-MDR1) and a parental cell line (e.g., MDCKII) in 24-well plates at an appropriate density to achieve a confluent monolayer.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in a suitable buffer (e.g., HBSS) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Drug Incubation: Add the P-gp substrate drug to the wells and incubate for a time sufficient to reach steady-state accumulation (this should be determined empirically).
-
Cell Washing: Aspirate the drug-containing medium and wash the cells multiple times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol/water mixture).
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile containing an internal standard) and centrifuge to pellet the precipitate.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the P-gp substrate drug.
-
Data Normalization: Normalize the intracellular drug concentration to the protein content or cell number in each well.
Data Presentation
| This compound Conc. (µM) | Intracellular Drug Conc. (ng/mg protein) - Parental Cells | Intracellular Drug Conc. (ng/mg protein) - P-gp Expressing Cells | Fold Increase in Accumulation |
| 0 (Vehicle) | 1.0 | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Protocol 2: Fluorescent Substrate Accumulation Assay using Flow Cytometry
This protocol measures the increase in intracellular fluorescence of a P-gp substrate (e.g., Rhodamine 123) in the presence of this compound.
Signaling Pathway
Caption: this compound inhibits P-gp, leading to intracellular accumulation of fluorescent substrates.
Methodology
-
Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of approximately 1 x 10^6 cells/mL.
-
This compound Incubation: Aliquot the cell suspension into flow cytometry tubes and add varying concentrations of this compound (and a vehicle control). Incubate for 15-30 minutes at 37°C.
-
Fluorescent Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1-5 µM) to each tube.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for Rhodamine 123).
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of this compound indicates P-gp inhibition.
Data Presentation
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | % Increase in Fluorescence (relative to vehicle) |
| 0 (Vehicle) | 0% | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| Positive Control (e.g., Verapamil) |
Protocol 3: Bidirectional Transport Assay
This assay is performed on a polarized monolayer of cells grown on transwell inserts to determine the effect of this compound on the directional transport of a P-gp substrate.
Experimental Workflow
Caption: Workflow for the bidirectional transport assay.
Methodology
-
Cell Culture: Seed Caco-2 or MDCKII-MDR1 cells on permeable transwell inserts and culture until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
A-to-B Transport: Add the P-gp substrate drug and this compound (or vehicle) to the apical (A) chamber. The basolateral (B) chamber contains a drug-free buffer with this compound (or vehicle).
-
B-to-A Transport: Add the P-gp substrate drug and this compound (or vehicle) to the basolateral (B) chamber. The apical (A) chamber contains a drug-free buffer with this compound (or vehicle).
-
-
Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate method (e.g., LC-MS/MS for non-labeled drugs, liquid scintillation counting for radiolabeled drugs).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). A decrease in the ER in the presence of this compound indicates P-gp inhibition.
-
Data Presentation
| This compound Conc. (µM) | Papp (A-to-B) (cm/s) | Papp (B-to-A) (cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |
| 0 (Vehicle) | 0% | |||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
These protocols provide a framework for investigating the inhibitory effects of this compound on P-gp-mediated drug efflux. The choice of method will depend on the specific research question, the properties of the P-gp substrate drug, and the available instrumentation. It is recommended to use multiple assays to confirm the findings.
References
- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. the-emerging-role-of-p-glycoprotein-inhibitors-in-drug-delivery-a-patent-review - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 11. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 12. Laser flow cytometric studies on the intracellular fluorescence of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Flow Cytometry Assays For Monitoring Intracellular Processes [expertcytometry.com]
- 15. connectsci.au [connectsci.au]
- 16. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substrates, inhibitors and activators of P-glycoprotein: candidates for radiolabeling and imaging perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging the Function of P-Glycoprotein With Radiotracers: Pharmacokinetics and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Laniquidar Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Laniquidar for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent, third-generation P-glycoprotein (P-gp) inhibitor.[1][2] Its highly lipophilic nature leads to poor aqueous solubility, which can result in low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in animal models.[1]
Q2: What are the common initial solvents for dissolving this compound?
A2: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution into a final dosing vehicle.
Q3: What are the recommended maximum concentrations of common organic solvents for in vivo studies in rodents?
A3: To minimize toxicity, the concentration of organic solvents should be kept as low as possible. For intravenous (IV) administration, it is recommended to keep the DMSO concentration below 10% v/v. For oral gavage in mice, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animal models, a lower DMSO concentration of 2% is advisable.
Q4: My this compound formulation precipitates upon dilution with an aqueous vehicle. What can I do?
A4: Precipitation upon addition of an aqueous phase is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Optimize the co-solvent system: A combination of solvents can improve solubility. For example, a mixture of DMSO and a surfactant like Tween 80 or Cremophor EL before adding the aqueous component can help maintain solubility.
-
Use a surfactant: Surfactants help to form micelles that can encapsulate the drug, preventing precipitation.
-
Consider alternative formulation strategies: If simple co-solvent systems fail, more advanced techniques like cyclodextrin complexation, solid dispersions, or lipid-based formulations may be necessary.
Q5: Are there alternatives to oral gavage for administering this compound to mice?
A5: Yes, to reduce stress on the animals, you can consider voluntary oral administration methods. This involves incorporating the drug into a palatable vehicle like sweetened condensed milk, which the mice will voluntarily consume from a micropipette.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Troubleshooting Suggestions |
| This compound powder does not dissolve in the initial organic solvent (e.g., DMSO, ethanol). | Insufficient solvent volume or low solubility in the chosen solvent. | - Increase the solvent volume gradually while vortexing or sonicating.- Gently warm the mixture.- Try a different organic solvent or a co-solvent system (e.g., DMSO:Ethanol 1:1). |
| The formulation becomes cloudy or forms a precipitate upon addition of an aqueous vehicle (e.g., saline, PBS). | The drug is "crashing out" of the solution due to its low aqueous solubility. | - Decrease the final concentration of this compound.- Increase the proportion of co-solvents and/or surfactants in the final formulation.- Add the aqueous vehicle slowly while vortexing vigorously.- Prepare a more advanced formulation such as a microemulsion, cyclodextrin complex, or solid dispersion. |
| The final formulation is too viscous for injection or gavage. | High concentration of polymers (e.g., PEG, HPMC) or other excipients. | - Reduce the concentration of the viscosity-enhancing agent.- Gently warm the formulation before administration (ensure drug stability at that temperature).- Use a larger gauge needle for administration. |
| Observed toxicity or adverse effects in animals (e.g., lethargy, irritation at the injection site). | Toxicity from the drug vehicle (e.g., high concentration of DMSO or other organic solvents). | - Reduce the concentration of the organic solvent in the final formulation.- Administer a smaller volume at a slower rate.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Consider alternative, less toxic vehicles. |
| Inconsistent or low drug exposure in pharmacokinetic studies. | Poor and variable absorption due to low solubility and/or precipitation in the GI tract. | - Improve the solubility of the formulation using the methods described above.- For oral studies, consider lipid-based formulations which can enhance lymphatic absorption and bypass first-pass metabolism.- Ensure the formulation is stable and does not precipitate over the duration of the experiment. |
Data Presentation: this compound Solubility
| Solvent/Formulation Approach | Expected Solubility of this compound | Notes |
| Water | Very Poor (<0.1 mg/mL) | This compound is highly lipophilic and practically insoluble in aqueous solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent but may require large volumes for complete dissolution. |
| DMSO | Soluble | A good initial solvent for creating a stock solution. |
| Co-solvent Systems | ||
| 10% DMSO in Saline | Poor to Moderate | Risk of precipitation upon dilution. May be suitable for very low concentrations. |
| 10% DMSO, 10% Tween 80 in Water | Moderate | Tween 80 acts as a surfactant to improve and maintain solubility. |
| Advanced Formulations | ||
| Cyclodextrin Complexation (e.g., with HP-β-CD) | Significantly Improved | Cyclodextrins encapsulate the drug molecule, increasing its apparent water solubility. |
| Solid Dispersion (e.g., with PVP K30 or HPMC) | Significantly Improved | Dispersing the drug in a polymer matrix at a molecular level can enhance dissolution. |
| Lipid-Based Formulations (e.g., SMEDDS) | High | The drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the gut, enhancing absorption. |
Experimental Protocols
1. Protocol for Preparation of a this compound Formulation for Oral Gavage in Mice (Co-solvent/Surfactant Approach)
This protocol is adapted from methods used for other poorly soluble third-generation P-gp inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For a 1 mL total volume, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
-
Initial Dissolution: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the DMSO component of the vehicle first. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Stepwise Addition of Excipients:
-
Add the PEG300 to the this compound-DMSO solution. Vortex until the solution is clear and homogenous.
-
Add the Tween 80 and vortex again until fully mixed.
-
-
Final Dilution: Slowly add the sterile saline to the organic mixture while continuously vortexing to prevent precipitation. The final solution should be clear. If slight precipitation occurs, try sonicating the mixture for a few minutes.
-
Final Concentration and Dosing: The final concentration of this compound should be calculated based on the desired dose (in mg/kg) and the dosing volume for the mice (typically 10 mL/kg). For example, for a 10 mg/kg dose in a 20 g mouse, the mouse would receive 0.2 mg of this compound in a 0.2 mL volume, requiring a final formulation concentration of 1 mg/mL.
2. Protocol for Preparation of a this compound Formulation for Intravenous Injection in Rats (Co-solvent/Cyclodextrin Approach)
This protocol is adapted from methods used for other poorly soluble drugs for IV administration.
Materials:
-
This compound powder
-
Dimethylacetamide (DMAC)
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a 30% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL of water. Stir until completely dissolved.
-
Prepare the Organic Co-solvent Mixture: In a separate sterile tube, prepare a mixture of DMAC and PEG400 in a 1:4 ratio (v/v). For example, mix 200 µL of DMAC with 800 µL of PEG400.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in the DMAC/PEG400 mixture. Vortex or sonicate until a clear solution is obtained.
-
Complexation with Cyclodextrin: Slowly add the this compound-organic solution to the pre-made HP-β-CD solution while stirring.
-
Final Formulation: The final vehicle composition should be approximately 10% DMAC, 40% PEG400, and 50% of the 30% HP-β-CD solution. The final formulation should be a clear, aqueous solution suitable for intravenous injection.
-
Sterile Filtration: Before injection, sterile filter the final formulation through a 0.22 µm syringe filter.
-
Dosing: The final concentration should be calculated based on the desired dose and the injection volume for the rats (typically 1-2 mL/kg).
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: P-glycoprotein efflux mechanism and inhibition by this compound.
References
Technical Support Center: Troubleshooting Low Bioavailability of Laniquidar in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of Laniquidar in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (R101933) is a potent, third-generation P-glycoprotein (P-gp) inhibitor.[1][2][] P-gp is an efflux transporter that actively pumps a wide range of substances out of cells, playing a significant role in limiting drug absorption in the gut and penetration into tissues like the brain.[4][5] While this compound is designed to inhibit P-gp to improve the bioavailability of other drugs, its own oral bioavailability can be low and variable, which can compromise its efficacy as a P-gp inhibitor in preclinical studies.[]
Q2: What are the primary factors that can contribute to the low bioavailability of this compound in animal models?
A2: The low bioavailability of this compound, like many poorly soluble compounds, is often multifactorial. The main contributing factors include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[6][7][8]
-
P-glycoprotein (P-gp) Efflux: this compound itself can be a substrate for P-gp, especially at lower concentrations.[9] This means the very transporter it is meant to inhibit can pump it back into the intestinal lumen, reducing its net absorption.[4][10]
-
First-Pass Metabolism: this compound may be subject to metabolism in the enterocytes (cells lining the intestine) and the liver before it reaches systemic circulation.[11][12] This is often mediated by cytochrome P450 enzymes, particularly CYP3A4, which frequently has overlapping substrate specificity with P-gp.[4][10][13]
-
Formulation and Administration Vehicle: The choice of vehicle for administering this compound can significantly impact its solubilization and subsequent absorption.[14][15]
Q3: I am observing inconsistent results in my animal studies. What could be the cause?
A3: Inconsistent results are often linked to variability in the factors mentioned above. Specific points to consider in an experimental setting include:
-
Animal-to-Animal Variability: There can be significant inter-individual differences in the expression and activity of P-gp and metabolizing enzymes in animal models.[12]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter pH, gastric emptying time, and the presence of bile salts, all of which can affect the dissolution and absorption of poorly soluble drugs.[10][15]
-
Formulation Instability: If this compound is not properly solubilized or suspended in the dosing vehicle, it may precipitate out, leading to inconsistent dosing.
Q4: What are the recommended animal models for studying this compound's bioavailability?
A4: Rodent models, such as rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, FVB), are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling feasibility.[11][16][17] However, it is crucial to be aware of species differences in P-gp expression and function, as well as metabolic enzyme profiles, which may not always directly translate to human pharmacokinetics.[11][12][18]
Troubleshooting Guides
Issue 1: Consistently Low Oral Bioavailability
If you are consistently observing low oral bioavailability of this compound, consider the following troubleshooting steps, summarized in the table below.
Table 1: Strategies to Address Low Oral Bioavailability
| Strategy | Rationale | Key Considerations |
| Formulation Optimization | To enhance the solubility and dissolution rate of this compound in the gastrointestinal tract.[14] | - Co-solvents: Use of mixtures of water-miscible solvents (e.g., PEG 400, ethanol, propylene glycol) to increase solubility.[7] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubilization and promote lymphatic absorption, bypassing first-pass metabolism.[19][20] - Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[6][7] - pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. |
| Route of Administration | To bypass barriers to oral absorption and establish a baseline for systemic exposure. | - Intravenous (IV) Administration: Provides 100% bioavailability and allows for the determination of clearance and volume of distribution. This is essential for calculating absolute oral bioavailability.[21][22] - Intraperitoneal (IP) Administration: Can bypass some of the gastrointestinal barriers, but absorption can still be variable.[11] |
| Co-administration with another Inhibitor | To saturate or inhibit efflux transporters or metabolic enzymes that may be limiting this compound's absorption. | - P-gp Inhibitor: Co-dosing with a known potent P-gp inhibitor (e.g., valspodar, elacridar) can help determine the extent to which P-gp efflux limits this compound's own absorption.[22] - CYP3A4 Inhibitor: Co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) can reveal the contribution of first-pass metabolism.[23] |
Issue 2: High Variability in Bioavailability Data
High variability can obscure the true pharmacokinetic profile of this compound. The following table outlines approaches to minimize variability.
Table 2: Strategies to Reduce Variability in Bioavailability Studies
| Strategy | Rationale | Key Considerations |
| Standardize Experimental Conditions | To minimize external factors that can influence physiological processes affecting drug absorption. | - Fasting: Ensure a consistent fasting period for all animals before dosing to standardize gastrointestinal conditions.[15] - Dosing Procedure: Use precise oral gavage techniques to ensure accurate dose administration. - Blood Sampling: Adhere to a strict and consistent blood sampling schedule. |
| Increase Sample Size | To improve the statistical power of the study and obtain a more reliable mean value for pharmacokinetic parameters. | - A larger number of animals per group can help to average out individual physiological differences. |
| Use of Knockout Animal Models | To specifically investigate the role of P-gp in this compound's bioavailability. | - Mdr1a/b knockout mice: These mice lack P-gp, and comparing bioavailability in these animals to wild-type controls can definitively quantify the contribution of P-gp to this compound's efflux.[12][16] |
| Formulation Characterization | To ensure the dosing formulation is consistent and stable. | - Solubility and Stability Testing: Confirm that this compound remains in solution or suspension in the chosen vehicle over the duration of the experiment. - Particle Size Analysis: If using a suspension, ensure a consistent particle size distribution. |
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Rats
This protocol provides a general framework. Specific details should be optimized for your laboratory and experimental goals.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least 3-5 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[15]
-
Groups:
-
Group 1 (Intravenous): n=3-5 rats.
-
Group 2 (Oral): n=3-5 rats.
-
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., a mixture of Solutol HS 15, ethanol, and water for injection). The final concentration should be such that the injection volume is appropriate for the animal's weight (e.g., 1-2 mL/kg).
-
Oral Formulation: Prepare a solution or suspension of this compound in a vehicle known to improve solubility, such as a co-solvent system (e.g., 20% PEG 400 in water) or a lipid-based formulation.[7]
-
-
Dosing:
-
IV Administration: Administer this compound via the tail vein at a dose of 1-2 mg/kg.
-
Oral Administration: Administer this compound via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life.[17]
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
Troubleshooting Workflow for Low Bioavailability
Caption: A workflow diagram for troubleshooting low bioavailability.
Factors Affecting Oral Drug Absorption
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Evaluation of [11C]this compound as a tracer of P-glycoprotein: radiosynthesis and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative small-animal PET evaluation of [11C]tariquidar, [11C]elacridar and (R)-[11C]verapamil for detection of P-glycoprotein expressing murine breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. tsijournals.com [tsijournals.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of mass of [11C]-laniquidar and [11C]-N-desmethyl-loperamide on P-glycoprotein blockage at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles That Do Not Compete with Endogenous Ligands – Molecular Characterization In Vitro, Acute Safety in Canine, and Interspecies Pharmacokinetics Modeling to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Routes of Administration | PharmOptima [pharmoptima.com]
- 22. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prediction of in vivo drug–drug interactions from in vitro data: impact of incorporating parallel pathways of drug elimination and inhibitor absorption rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. research.unipd.it [research.unipd.it]
Technical Support Center: Optimizing Laniquidar Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laniquidar. The focus is on optimizing its concentration to effectively inhibit P-glycoprotein (P-gp) while avoiding off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, third-generation P-glycoprotein (P-gp) inhibitor.[1][2] It functions non-competitively by inducing a conformational change in the P-gp transporter, which is an ATP-dependent efflux pump.[1] This change hinders ATP hydrolysis, preventing the pump from expelling substrates, such as chemotherapeutic drugs, from the cell.[1]
Q2: What is the reported IC50 value for this compound's P-gp inhibition?
A2: The half-maximal inhibitory concentration (IC50) for this compound's inhibition of P-gp is reported to be approximately 0.51 µM.[3]
Q3: Does this compound itself exhibit cytotoxicity?
A3: While third-generation P-gp inhibitors are designed for high affinity and specificity to be used at low, non-toxic concentrations, they can exhibit cytotoxicity at higher concentrations.[4] Clinical trials with some third-generation P-gp inhibitors have encountered challenges related to toxicity, necessitating dose adjustments of the accompanying anticancer agents.[1][5] It is crucial to experimentally determine the cytotoxic threshold of this compound in your specific cell model.
Q4: What are potential off-target effects of this compound that could lead to cytotoxicity?
A4: The specific off-target signaling pathways leading to this compound-induced cytotoxicity are not well-documented in the available literature. However, it is known that small molecule inhibitors can produce off-target effects that are a common cause of toxicity.[5] Such effects could potentially trigger apoptosis through various signaling cascades, such as the PI3K/AKT or MAPK pathways, which are common mediators of cell death.[6][7]
Troubleshooting Guide
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Compound Adsorption: this compound is a hydrophobic compound. Similar hydrophobic molecules have been shown to adsorb to glass and plastic surfaces, which can reduce the effective concentration in your assay.[8] Consider using low-adhesion labware and pre-treating surfaces.
-
Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous media. Poor solubility can lead to inaccurate concentrations. It is also important to follow recommended storage conditions, typically at -20°C for one month or -80°C for six months for stock solutions.[3]
-
Cell Culture Conditions: Variations in cell seeding density, passage number, and growth phase can all impact drug sensitivity.[9] Standardize your cell culture protocols to ensure reproducibility.
Q6: I am observing significant cell death even at low concentrations of this compound. What should I do?
A6: If you observe unexpected cytotoxicity, consider the following:
-
Verify Concentration: Double-check your calculations and dilution series to ensure the final concentration is accurate.
-
Perform a Dose-Response Curve: Conduct a comprehensive cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo®) with a wide range of this compound concentrations to determine the precise cytotoxic IC50 in your cell line.
-
Evaluate Vehicle Toxicity: Run a control experiment with the vehicle (e.g., DMSO) alone to ensure that the observed cytotoxicity is not due to the solvent at the concentration used.
-
Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The cytotoxic threshold for your specific cell line may be lower than anticipated.
Q7: How do I determine the optimal "therapeutic window" for this compound in my experiments?
A7: The optimal concentration of this compound should effectively inhibit P-gp without causing significant cytotoxicity. To determine this window, you should perform two parallel dose-response experiments:
-
P-gp Inhibition Assay: Measure the inhibition of P-gp activity over a range of this compound concentrations.
-
Cytotoxicity Assay: Measure cell viability over the same range of this compound concentrations.
The optimal concentration will be in the range where P-gp inhibition is high (ideally near its maximum effect) and cytotoxicity is low (e.g., >90% cell viability).
Quantitative Data
Table 1: P-gp Inhibition by Third-Generation Inhibitors
| Compound | Type | Target | IC50 (P-gp Inhibition) |
| This compound | 3rd Gen. P-gp Inhibitor | P-gp | 0.51 µM[3] |
| Tariquidar | 3rd Gen. P-gp Inhibitor | P-gp | Nanomolar affinity[2] |
| Zosuquidar | 3rd Gen. P-gp Inhibitor | P-gp | 6.56 ± 1.92 nM |
Note: The IC50 value for Zosuquidar was determined using a specific "spike method" to avoid issues with compound adsorption.
Table 2: Examples of Cytotoxic IC50 Values for Various Compounds
| Compound | Cell Line | Assay Duration | Cytotoxic IC50 |
| Paclitaxel | Various Human Tumors | 24 hours | 2.5 - 7.5 nM[10] |
| Doxorubicin | MDA-MB-231 | 24 hours | 0.29 µg/ml[11] |
| Cisplatin | A549 | 24 hours | 13.24 ± 1.21 µM[12] |
| 5-Fluorouracil | MCF-7 | 48 hours | 3 µM |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines the steps to identify the concentration range where this compound effectively inhibits P-gp with minimal cytotoxicity.
Part 1: Dose-Response Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium. A common approach is a 9-point dose-response curve with half-log10 steps, ranging from 1 nM to 10 µM.[9] Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the cytotoxic IC50 value.
Part 2: P-gp Inhibition Assay (e.g., Calcein AM Efflux Assay)
-
Cell Seeding: Plate a P-gp overexpressing cell line (e.g., MDCKII-MDR1 or a resistant cancer cell line) in a 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the same range of this compound concentrations used in the cytotoxicity assay for approximately 15-30 minutes.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Calcein AM, to all wells.
-
Incubation: Incubate for an additional 30-60 minutes to allow for substrate uptake and efflux.
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader. Inhibition of P-gp will result in higher intracellular fluorescence due to the retention of calcein.
-
Analysis: Plot the fluorescence intensity against the this compound concentration to determine the EC50 for P-gp inhibition.
Part 3: Determining the Optimal Concentration
Compare the results from the cytotoxicity and P-gp inhibition assays. The optimal concentration range for this compound will be where P-gp inhibition is maximal, and cell viability remains high (typically >90%).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential off-target induced apoptosis pathway.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Laniquidar Technical Support Center: Troubleshooting High Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering high variability in experimental results with Laniquidar, a third-generation P-glycoprotein (P-gp) inhibitor. The following resources are designed to address common issues and provide standardized protocols to enhance reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Stock Solution Preparation
-
Question: I'm observing precipitation when preparing my this compound stock solution or when diluting it in my assay medium. What is the recommended procedure?
-
Answer: this compound has limited aqueous solubility, which can be a significant source of variability.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO). While specific quantitative solubility data is not consistently published, it is common practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in pure, anhydrous DMSO to the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. A product data sheet suggests that solutions stored at -20°C are stable for at least one month, and up to six months at -80°C.[1]
-
-
Working Solution Preparation: When diluting the DMSO stock into aqueous buffers or cell culture media, it is critical to do so in a stepwise manner to prevent precipitation.[1] Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions. The final concentration of DMSO in your cell-based assay should be kept low, typically below 0.5%, to prevent solvent-induced toxicity or artifacts.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
2. Experimental Inconsistency in P-gp Inhibition Assays
-
Question: My IC50 values for this compound vary significantly between experiments. What are the common causes?
-
Answer: High variability in P-gp inhibition assays is a known challenge. Several factors related to your experimental setup can contribute to this:
-
Cell Line Choice and Condition:
-
Different cell lines (e.g., MDCK-MDR1, Caco-2) express varying levels of P-gp, which directly impacts IC50 values.[2] Caco-2 cells, for instance, may show lower IC50 values compared to MDCK-MDR1 cells.[2]
-
The passage number and confluency of your cell monolayer can alter transporter expression and barrier tightness. It is crucial to use cells within a consistent passage number range and to ensure monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER) before each experiment.
-
-
Choice of P-gp Substrate: The substrate used to measure P-gp activity (e.g., Digoxin, Rhodamine 123, Calcein-AM) can influence the apparent IC50 of an inhibitor.[3][4] Digoxin and Rhodamine 123 are commonly used and well-characterized substrates.[3][4]
-
IC50 Calculation Method: The method used to calculate the IC50 value from your raw data can lead to different results. Calculating based on the efflux ratio (ER) can yield lower IC50 values than calculations based on directional apparent permeability (Papp).[2] It is important to be consistent with your calculation method and to clearly state it when reporting results.
-
Incubation Times: Ensure that pre-incubation times with this compound and incubation times with the P-gp substrate are consistent across all experiments.
-
3. Compound Stability
-
Question: Could degradation of this compound in my assay medium be affecting my results?
-
-
Troubleshooting: If you suspect compound instability, consider performing a stability test by incubating this compound in your cell culture medium for the duration of your experiment and then analyzing its concentration by HPLC. To minimize potential degradation, prepare fresh working solutions for each experiment and protect them from light.
-
4. Potential Off-Target Effects
-
Question: I'm observing unexpected cellular effects that don't seem related to P-gp inhibition. Could this compound have off-target effects?
-
Answer: While this compound is described as a highly selective P-gp inhibitor, off-target binding is a possibility with any small molecule and can lead to unintended biological consequences.[6][7] There is currently a lack of published data specifically detailing the off-target binding profile of this compound. If you observe consistent, unexpected phenotypes (e.g., changes in cell morphology, proliferation, or apoptosis at concentrations that shouldn't cause toxicity), it is worth considering the possibility of off-target effects. Comparing the effects of this compound to other structurally different P-gp inhibitors could help to dissect P-gp-specific versus potential off-target effects.
Data Summary
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound is a key parameter, but reported values can vary based on the experimental system.
| Parameter | Value | Cell Line | P-gp Substrate | Source |
| IC50 | 0.51 µM | Not Specified | Not Specified | MedChemExpress |
Note: The variability in IC50 values highlights the importance of internal consistency and the use of a positive control inhibitor (e.g., Verapamil, Tariquidar) to benchmark assay performance.
Experimental Protocols & Methodologies
Standard Protocol: P-gp Inhibition Assay using Rhodamine 123 Efflux
This protocol describes a common method for assessing P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, MCF7/ADR) and parental control cells.
-
Rhodamine 123 (Rh123)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation with Inhibitor:
-
Remove the culture medium from the cells.
-
Add the prepared this compound, positive control, or vehicle control solutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Incubation:
-
Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in culture medium.
-
Add the Rhodamine 123 working solution to all wells (the inhibitor solutions remain).
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Termination and Washing:
-
Remove the incubation solution from all wells.
-
Wash the cells 2-3 times with ice-cold PBS to remove extracellular Rh123 and stop the efflux.
-
-
Cell Lysis: Add a lysis buffer (e.g., PBS with 1% Triton X-100) to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the fluorescence signal to the protein concentration in each well if significant cytotoxicity is observed.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on P-glycoprotein.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Experimental workflow for a P-gp inhibition assay.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-p-gp-vesicular-transport-inhibition-assay-optimization-and-validation-for-drug-drug-interaction-testing - Ask this paper | Bohrium [bohrium.com]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
Identifying potential off-target effects of Laniquidar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laniquidar. The focus is on identifying and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and established mechanism of action for this compound?
This compound is a potent, noncompetitive, third-generation inhibitor of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1).[1][2] Its primary mechanism involves inducing a conformational change in P-gp, which obstructs ATP hydrolysis.[3] This action prevents the efflux of P-gp substrates, such as various chemotherapeutic agents, from the cell, thereby increasing their intracellular concentration and efficacy.[3]
Q2: My experimental results suggest potential off-target effects. What are the likely unintended targets for this compound?
While this compound is known to be highly selective for P-gp (ABCB1), it is crucial to experimentally verify its specificity in your model system.[3][4] Third-generation ABC transporter inhibitors may interact with other transporters, although often at higher concentrations. A key potential off-target class includes other ABC transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[5][6] For instance, Tariquidar, another potent third-generation P-gp inhibitor, has been shown to inhibit BCRP at concentrations of 100 nM or higher.[7] Therefore, if you observe unexpected cellular responses, assessing this compound's activity against other ABC transporters is a recommended first step.
Q3: How can I design an experiment to differentiate between on-target P-gp inhibition and potential off-target effects?
Distinguishing on-target from off-target effects is critical for accurate data interpretation. A logical workflow can help isolate the cause of the observed cellular phenotype. Key strategies include comparing this compound's effects in cells with varying expression levels of P-gp and potential off-target proteins, or using genetic knockout models.[8]
Below is a general workflow for investigating suspected off-target effects.
Caption: Workflow for investigating suspected off-target effects of this compound.
Q4: I'm observing unexpected changes in cellular signaling pathways. Could this be a direct off-target effect of this compound?
While a direct interaction with a signaling molecule cannot be ruled out without specific testing, it is more probable that the observed changes are an indirect consequence of this compound's on-target activity. By inhibiting P-gp, this compound increases the intracellular concentration of co-administered drugs. These drugs then exert their own effects on their respective downstream signaling pathways (e.g., MAPK, Akt, p53).[9][10] Therefore, it is essential to have proper controls, including cells treated with this compound alone, the co-administered drug alone, and the combination, to dissect the origin of the signaling alterations.
Caption: Indirect effect of this compound on cellular signaling pathways.
Quantitative Data
The following table summarizes the known inhibitory potency of this compound against its primary target and highlights the need for empirical testing against other potential off-targets.
| Transporter | Common Name | This compound IC50 | Citation |
| ABCB1 | P-glycoprotein (P-gp) | 0.51 µM | [1] |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Not Widely Reported | |
| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | Not Widely Reported |
Experimental Protocols
Protocol 1: Troubleshooting with a Calcein AM Efflux Assay
This protocol allows for the functional assessment of ABCB1 (P-gp) and ABCG2 (BCRP) inhibition in live cells using a microplate reader. Calcein AM is a substrate for P-gp, while other fluorescent dyes can be used for other transporters.[11]
Objective: To determine if this compound inhibits P-gp or other ABC transporters in your specific cell line.
Materials:
-
Cell lines with known expression of ABCB1 or ABCG2 (and a parental control line).
-
Calcein AM (for ABCB1) or another suitable fluorescent substrate (e.g., Hoechst 33342 for ABCG2).
-
This compound stock solution.
-
Known inhibitors for P-gp (e.g., Verapamil) and BCRP (e.g., Ko143) as positive controls.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to form a confluent monolayer and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also prepare solutions of your positive and negative controls.
-
Pre-incubation: Remove culture medium and wash cells with a suitable assay buffer (e.g., HBSS). Add the different concentrations of this compound, control inhibitors, or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., Calcein AM at a final concentration of 0.25 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for a total of 60-120 minutes (Excitation/Emission: ~485 nm/~530 nm for Calcein).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Inhibition of efflux will result in a time-dependent increase in intracellular fluorescence.
-
Calculate the rate of fluorescence increase for each concentration of this compound.
-
Compare the effect of this compound to the maximal inhibition achieved with the known control inhibitor (e.g., Verapamil for P-gp).
-
If this compound shows activity in a BCRP-overexpressing cell line using a BCRP-specific substrate, it indicates a potential off-target effect.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in control wells | Cell death releasing esterases; substrate concentration too high. | Ensure cell viability is high. Titrate the Calcein AM concentration to find the optimal signal-to-noise ratio. |
| No difference between parental and transporter-expressing cells | Low transporter expression or activity; incorrect substrate used. | Confirm transporter expression via Western Blot or qPCR. Verify that the chosen substrate is appropriate for the transporter being studied. |
| This compound shows no inhibitory effect | This compound degradation; incorrect concentration range; cell line is insensitive. | Use freshly prepared this compound solutions. Test a broader concentration range, from nanomolar to high micromolar. Confirm P-gp activity using a known inhibitor like Verapamil. |
| Inhibition observed at very high concentrations only | Potential for non-specific membrane effects or low-affinity off-target binding. | This may indicate weak off-target activity. Correlate these findings with cytotoxicity assays to ensure the effect is not due to cell death. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The controversial role of ABC transporters in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal dose of Laniquidar for P-gp saturation at the BBB
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal dose of Laniquidar for P-glycoprotein (P-gp) saturation at the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit P-gp at the BBB?
This compound (R101933) is a potent, non-competitive, third-generation P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux transporter highly expressed on the luminal side of brain endothelial cells, forming a critical component of the blood-brain barrier (BBB). It actively pumps a wide range of xenobiotics, including many drugs, out of the brain, thereby limiting their central nervous system (CNS) exposure. This compound inhibits this efflux by binding to P-gp and inducing a conformational change that interferes with ATP hydrolysis. This prevents the transporter from effectively binding and extruding its substrates from the brain endothelial cells, leading to increased intracellular and brain concentrations of co-administered P-gp substrate drugs.
Q2: Why is it important to determine the optimal dose for P-gp saturation?
Determining the optimal dose of this compound is crucial for achieving complete and consistent inhibition of P-gp at the BBB without causing unnecessary toxicity.
-
Underdosing: An insufficient dose will lead to partial P-gp inhibition, resulting in variable and unpredictable increases in the brain exposure of the co-administered drug. This can lead to inconclusive or misleading results in both preclinical and clinical studies.
-
Overdosing: While aiming for saturation, excessive doses may lead to off-target effects and systemic toxicity. Third-generation inhibitors like this compound have been developed for higher specificity and lower toxicity than previous generations, but dose-finding studies are still essential.
-
Transporter Saturation Kinetics: P-gp has a high capacity for efflux. More than 50% of P-gp transporters may need to be inhibited to achieve a measurable increase in the brain uptake of avid substrates. Therefore, a dose that achieves saturation of the transporter is necessary to maximize the brain penetration of the substrate drug.
Q3: What are the key experimental approaches to determine P-gp saturation at the BBB?
There are both in vitro and in vivo methods to assess P-gp inhibition and determine the optimal dose of this compound.
-
In Vitro Assays: Bidirectional transport assays using cell lines overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2 cells) are used to determine the half-maximal inhibitory concentration (IC50) of this compound. This provides an initial estimate of its potency.[1][2][3]
-
In Vivo Studies: These are essential for confirming P-gp saturation at the BBB in a physiological setting. Key techniques include:
-
Positron Emission Tomography (PET) Imaging: This non-invasive technique uses a radiolabeled P-gp substrate (e.g., (R)-[11C]verapamil or [11C]N-desmethyl-loperamide) to visualize and quantify its brain uptake.[4][5] By performing PET scans before and after administering different doses of this compound, a dose-response curve can be generated to determine the dose that results in maximal brain uptake of the tracer, indicating P-gp saturation.[4][5]
-
Brain Microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF). By comparing the ISF concentrations of a P-gp substrate with and without this compound co-administration, the degree of P-gp inhibition can be quantified.
-
Brain-to-Plasma Concentration Ratio (Kp and Kp,uu): At steady-state, the ratio of the total drug concentration in the brain to that in the plasma (Kp) or the unbound concentration ratio (Kp,uu,brain) is determined.[6][7][8] An increase in these ratios for a known P-gp substrate in the presence of this compound indicates P-gp inhibition. A plateau in this increase with escalating doses of this compound suggests P-gp saturation.
-
Q4: What is the unbound brain-to-plasma concentration ratio (Kp,uu,brain) and why is it a critical parameter?
The Kp,uu,brain is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady state.[6] It is considered the most accurate measure of a drug's ability to cross the BBB and is a key parameter in CNS drug development.[6][8]
-
Kp,uu,brain ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for active influx or efflux transporters.
-
Kp,uu,brain < 1: Indicates that the drug is actively effluxed from the brain, often by transporters like P-gp.
-
Kp,uu,brain > 1: Suggests that the drug is actively transported into the brain.
By measuring the Kp,uu,brain of a P-gp substrate in the absence and presence of this compound, one can quantify the extent of P-gp-mediated efflux. The optimal dose of this compound would be the one that increases the Kp,uu,brain of the substrate to a maximum value, ideally close to 1 (assuming no active influx).
Data Presentation: P-gp Inhibitor Potency and Efficacy
Table 1: In Vitro P-gp Inhibitory Potency (IC50)
| P-gp Inhibitor | Probe Substrate | Cell Line | IC50 (µM) | Reference |
| Zosuquidar | Digoxin | MDCK II MDR1 | 0.05 ± 0.01 | [9] |
| Zosuquidar | Rhodamine 123 | MDCK II MDR1 | 0.04 ± 0.01 | [9] |
| Quinidine | Digoxin | Caco-2 | 0.6 | [1] |
| Verapamil | Digoxin | Caco-2 | 1.8 | [1] |
| Tariquidar | [11C]verapamil | P-gp-overexpressing cells | 0.044 | |
| Tariquidar | [11C]N-desmethyl-loperamide | P-gp-overexpressing cells | 0.019 |
Note: IC50 values can vary significantly depending on the cell line, probe substrate, and specific assay conditions.[1][10]
Table 2: In Vivo Dose-Response of P-gp Inhibitors at the Rat BBB (using (R)-[11C]verapamil PET)
| P-gp Inhibitor | ED50 (mg/kg) | EC50 (ng/mL) | Maximum Increase in Brain Distribution Volume | Reference |
| Tariquidar | 3.0 ± 0.2 | 545.0 ± 29.9 | ~11-fold | [4][5] |
| Elacridar | 1.2 ± 0.1 | 114.5 ± 22.2 | ~11-fold | [4][5] |
ED50: Half-maximal effective dose; EC50: Half-maximal effective concentration.
Table 3: Effect of P-gp Inhibitors on Brain-to-Plasma Ratios of P-gp Substrates in Rodents
| P-gp Inhibitor | Inhibitor Dose (mg/kg) | P-gp Substrate | Fold Increase in Brain-to-Plasma Ratio | Animal Model | Reference |
| Elacridar | 5 (IV) | Digoxin | ~12-fold | Rat | [11] |
| Elacridar | 5 (IV) | Quinidine | ~70-fold | Rat | |
| Tariquidar | 15 (IV) | (R)-[11C]verapamil | ~10-fold | Rat | [4] |
| This compound | 60 (IV) | [11C]-laniquidar* | ~4.4-fold | Mouse |
*Note: In this study, [11C]-laniquidar acted as both a substrate (at tracer doses) and an inhibitor (at high doses).
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assay (Bidirectional Transport)
Objective: To determine the IC50 of this compound for P-gp inhibition.
Materials:
-
MDCK-MDR1 or Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Probe P-gp substrate (e.g., [3H]-Digoxin)
-
This compound
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Scintillation counter and fluid
Methodology:
-
Cell Culture: Culture MDCK-MDR1 or Caco-2 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in HBSS. Prepare a solution of the radiolabeled probe substrate (e.g., 100 nM [3H]-Digoxin) in HBSS.
-
Transport Assay (Basal-to-Apical, B-to-A):
-
Pre-incubate the cell monolayers with HBSS containing different concentrations of this compound (or vehicle control) on both the apical (A) and basolateral (B) sides for 30 minutes at 37°C.
-
Initiate the transport by adding the [3H]-Digoxin solution to the basolateral compartment.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the apical compartment.
-
Also, collect a sample from the basolateral compartment at the end of the experiment to determine the final concentration.
-
-
Transport Assay (Apical-to-Basal, A-to-B):
-
Follow the same pre-incubation procedure.
-
Initiate the transport by adding the [3H]-Digoxin solution to the apical compartment.
-
Collect samples from the basolateral compartment at the same time points.
-
-
Sample Analysis: Quantify the radioactivity in all samples using a scintillation counter.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both B-to-A and A-to-B directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Plot the percentage of inhibition of the efflux ratio against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol 2: In Vivo P-gp Saturation Study in Rodents using a P-gp Substrate
Objective: To determine the in vivo dose of this compound required to saturate P-gp at the BBB.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Probe P-gp substrate (e.g., Digoxin)
-
Vehicle for this compound and the substrate
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS for drug quantification
Methodology:
-
Animal Groups: Acclimatize rats for at least 3 days. Divide them into several groups (n=4-6 per group): a vehicle control group and multiple this compound dose groups (e.g., 1, 3, 10, 30, 60 mg/kg).
-
This compound Administration: Administer this compound (or vehicle) intravenously (IV) via the tail vein. The timing of administration before the substrate will depend on this compound's pharmacokinetic profile (a pre-treatment time of 30 minutes is common for similar inhibitors).
-
Substrate Administration: Administer the P-gp probe substrate (e.g., Digoxin, 0.5 mg/kg IV) at the designated time after this compound administration.
-
Sample Collection: At a specific time point post-substrate administration (e.g., 60 minutes), anesthetize the rats and collect blood via cardiac puncture into heparinized tubes.
-
Brain Collection: Immediately following blood collection, perfuse the rats transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain.
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain samples and homogenize them in a suitable buffer.
-
-
Bioanalysis: Determine the concentrations of the P-gp substrate in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) = C_brain / C_plasma.
-
Plot the Kp values against the dose of this compound.
-
The dose at which the Kp value reaches a plateau is considered the optimal dose for P-gp saturation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-gp efflux at the BBB and its inhibition by this compound.
Caption: Experimental workflow for determining the optimal dose of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
Issue 1: No significant increase in the brain concentration of the P-gp substrate is observed after this compound administration.
-
Possible Cause: The dose of this compound is insufficient to inhibit P-gp. This compound itself can be a P-gp substrate at low concentrations.
-
Solution: Increase the dose of this compound. A study in mice showed that a high dose (60 mg/kg) was required to block P-gp. Dose-ranging studies are critical.
-
-
Possible Cause: Poor bioavailability or rapid metabolism of this compound. This compound has been noted to have low oral bioavailability.
-
Solution: Ensure the formulation and route of administration (intravenous is often preferred for preclinical studies to ensure complete bioavailability) are appropriate. Measure the plasma concentration of this compound to confirm adequate exposure.
-
-
Possible Cause: The probe drug is not a sensitive P-gp substrate.
-
Solution: Confirm that the chosen substrate has a high efflux ratio in vitro (>2-5). Consider using a well-validated P-gp substrate like Digoxin or Quinidine.
-
Issue 2: High variability in brain concentrations of the P-gp substrate across animals in the same dose group.
-
Possible Cause: Inconsistent administration of this compound or the substrate drug.
-
Solution: Refine the injection technique to ensure accurate and consistent dosing. For oral administration, variability in gastric emptying can be a factor.
-
-
Possible Cause: Inter-animal differences in P-gp expression or metabolism.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure the use of a genetically homogenous animal strain.
-
-
Possible Cause: Issues with sample collection or processing.
-
Solution: Ensure complete perfusion of the brain to remove all blood. Standardize the brain homogenization and extraction procedures.
-
Issue 3: An increase in brain substrate concentration is observed, but a clear dose-response plateau (saturation) is not reached.
-
Possible Cause: The highest dose tested is still on the linear portion of the dose-response curve.
-
Solution: Test higher doses of this compound until a plateau is observed or until toxicity becomes a limiting factor.
-
-
Possible Cause: The P-gp inhibitor may also inhibit other transporters (e.g., BCRP), leading to a more complex dose-response relationship.
-
Solution: If possible, use in vitro assays to determine the specificity of this compound for P-gp versus other relevant transporters like BCRP.
-
-
Possible Cause: Saturation of plasma protein binding at high this compound concentrations could lead to non-linear pharmacokinetics.
-
Solution: Measure both total and unbound plasma concentrations of this compound to understand its pharmacokinetic profile at different doses.
-
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unmasking the Role of Uptake Transporters for Digoxin Uptake Across the Barriers of the Central Nervous System in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laniquidar and P-glycoprotein Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laniquidar and other P-glycoprotein (P-gp) inhibitors. Given the discontinuation of this compound's clinical trials due to low bioavailability and high inter-patient variability, this guide focuses on addressing the potential challenges and experimental hurdles that may be encountered during preclinical and clinical research with similar compounds.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experimentation with this compound or other P-gp inhibitors.
Question 1: We are observing low and inconsistent bioavailability of our P-gp inhibitor in our in vivo animal studies. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a known challenge for many P-gp inhibitors, including this compound.[1] Several factors can contribute to this issue. Here’s a troubleshooting guide:
-
Formulation and Solubility:
-
Problem: The compound may have poor aqueous solubility, leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Formulation Strategies: Explore formulation strategies to enhance solubility and dissolution rate. These can include:
-
Amorphous Solid Dispersions: Co-precipitating the compound with a polymer to create an amorphous form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions can improve solubility and absorption.[2][3][4]
-
Micronization/Nanonization: Reducing the particle size of the compound to increase its surface area.
-
-
-
-
P-gp Efflux in the Intestine:
-
Problem: High intestinal P-gp expression can lead to significant efflux of the inhibitor itself, reducing its absorption.
-
Troubleshooting:
-
In Vitro Caco-2 Permeability Assays: Conduct bidirectional Caco-2 permeability assays to determine the efflux ratio of your compound. A high efflux ratio indicates it is a P-gp substrate.
-
Dose Escalation Studies: In preclinical models, carefully designed dose-escalation studies can help determine if P-gp-mediated efflux can be saturated at higher concentrations.
-
-
-
First-Pass Metabolism:
-
Problem: The compound may be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver.[5]
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.
-
Co-administration with CYP Inhibitors: In preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism.
-
-
Question 2: We are seeing high inter-subject variability in the efficacy of our P-gp inhibitor in combination with a chemotherapeutic agent in our preclinical models. What could be the reasons for this?
Answer:
High inter-patient variability was a key reason for the discontinuation of this compound's clinical trials.[1] This variability can also be observed in preclinical models and can be attributed to several factors:
-
Variable P-gp Expression and Function:
-
Problem: The expression and activity of P-gp can vary significantly between individuals and even within different tumor types.[5]
-
Troubleshooting:
-
Baseline P-gp Measurement: Before initiating treatment, measure the baseline P-gp expression and/or function in your preclinical models (e.g., using immunohistochemistry, qPCR, or a functional assay with a P-gp substrate like rhodamine 123). This will allow you to stratify your subjects and correlate P-gp levels with response.
-
Use of P-gp Overexpressing and Knockout Models: Utilize cell lines or animal models with stable overexpression or knockout of P-gp to create more controlled experimental systems.
-
-
-
Pharmacokinetic Variability of the Inhibitor and/or Chemotherapeutic:
-
Problem: As discussed in the previous question, the P-gp inhibitor itself can have variable pharmacokinetics. Additionally, the co-administered chemotherapeutic agent's pharmacokinetics can be influenced by factors other than P-gp.
-
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct robust PK/PD studies to understand the relationship between drug exposure and response for both the inhibitor and the chemotherapeutic agent. This can help identify sources of variability.[6]
-
Therapeutic Drug Monitoring: In your preclinical studies, monitor the plasma concentrations of both the P-gp inhibitor and the chemotherapeutic to assess exposure levels in individual subjects.
-
-
-
Off-Target Effects:
-
Problem: The P-gp inhibitor may have off-target effects that contribute to variability in response.
-
Troubleshooting:
-
Target Engagement Assays: Develop and utilize assays to confirm that the inhibitor is engaging with P-gp at the target site.
-
Phenotypic Screening: Conduct broader phenotypic screens to identify any unexpected cellular effects of your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance by actively transporting a wide range of chemotherapeutic drugs out of the cell. This compound binds to P-gp and induces a conformational change that inhibits its ATPase activity, thereby preventing the efflux of co-administered chemotherapy drugs and increasing their intracellular concentration and efficacy.[1]
Q2: Why were this compound's clinical trials discontinued?
A2: The clinical development of this compound was halted primarily due to two key challenges observed in clinical trials:
-
Low oral bioavailability: The amount of this compound that reached the systemic circulation after oral administration was low and inconsistent.[1]
-
High inter-patient response variability: The extent to which this compound could enhance the effects of chemotherapy varied significantly from one patient to another.[1]
Q3: What are some standard in vitro assays to evaluate the potency of a P-gp inhibitor like this compound?
A3: Several well-established in vitro assays can be used to determine the inhibitory potency (e.g., IC50) of a P-gp inhibitor:
-
Rhodamine 123 or Calcein-AM Accumulation Assay: In this assay, P-gp-overexpressing cells are incubated with a fluorescent P-gp substrate (rhodamine 123 or calcein-AM) in the presence of varying concentrations of the inhibitor. An effective inhibitor will block the efflux of the fluorescent substrate, leading to its accumulation inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.
-
Digoxin Transport Assay using Caco-2 or MDCK-MDR1 cells: This assay uses a polarized monolayer of cells expressing P-gp (e.g., Caco-2 or MDCK cells transfected with the human MDR1 gene). The bidirectional transport of a radiolabeled or mass spectrometry-detectable P-gp substrate, such as digoxin, is measured. A potent P-gp inhibitor will reduce the efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport).
-
ATPase Activity Assay: This is a cell-free assay that measures the ATP hydrolysis activity of isolated P-gp membranes. P-gp inhibitors will modulate this activity.
Data Presentation
Due to the limited publicly available quantitative data from this compound's clinical trials, the following tables present illustrative data based on a hypothetical Phase II study of a P-gp inhibitor (Compound X) in combination with docetaxel in patients with metastatic breast cancer. This data is intended to serve as a template for how such data could be structured and analyzed.
Table 1: Illustrative Pharmacokinetic Parameters of Docetaxel (60 mg/m²) With and Without P-gp Inhibitor (Compound X)
| Parameter | Docetaxel Alone (n=20) | Docetaxel + Compound X (n=20) | % Change |
| Cmax (ng/mL) | 1500 ± 350 | 1800 ± 450 | +20% |
| AUC (0-inf) (ng*h/mL) | 3000 ± 700 | 4500 ± 900 | +50% |
| Clearance (L/h/m²) | 20 ± 5 | 13.3 ± 3.3 | -33.5% |
| Half-life (h) | 11 ± 2 | 14 ± 3 | +27% |
| Data are presented as mean ± standard deviation. |
Table 2: Illustrative Efficacy Outcomes in P-gp Positive Metastatic Breast Cancer Patients
| Outcome | Docetaxel Alone (n=50) | Docetaxel + Compound X (n=50) | p-value |
| Objective Response Rate (ORR) | 12% | 28% | <0.05 |
| Clinical Benefit Rate (CBR) | 25% | 45% | <0.05 |
| Median Progression-Free Survival (months) | 4.5 | 6.8 | <0.05 |
| Median Overall Survival (months) | 12.2 | 15.5 | ns |
| ORR = Complete Response + Partial Response. CBR = ORR + Stable Disease ≥ 24 weeks. ns = not significant. |
Experimental Protocols
1. P-gp Inhibition Assay using Rhodamine 123 Accumulation
-
Cell Line: Human breast cancer cell line overexpressing P-gp (e.g., MCF7/ADR).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Add the P-gp substrate rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37°C.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition relative to the positive control and determine the IC50 value.
-
2. Bidirectional Transport Assay using MDCK-MDR1 Cells
-
Cell Line: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Procedure:
-
Seed MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
For apical-to-basolateral (A-to-B) transport, add the P-gp substrate (e.g., 10 µM digoxin) with or without the test compound to the apical chamber.
-
For basolateral-to-apical (B-to-A) transport, add the P-gp substrate with or without the test compound to the basolateral chamber.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the receiver chamber at specified time points and quantify the concentration of the P-gp substrate using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
The inhibitory effect of the test compound is determined by the reduction in the efflux ratio.
-
Mandatory Visualizations
Caption: Signaling pathways regulating P-glycoprotein (P-gp) expression and the mechanism of this compound inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]
Best practices for storing and handling Laniquidar powder and solutions
Welcome to the technical support center for Laniquidar. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage, handling, and use of this compound powder and solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound powder?
This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For short-term shipping or transport at room temperature, periods of less than 2 weeks are acceptable.[2]
2. How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] A concentration of 10 mg/mL (17.10 mM) in DMSO can be achieved, though the use of ultrasound may be necessary to facilitate dissolution.[1] It is critical to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly impact the solubility of the product.[1]
3. What are the storage conditions for this compound stock solutions?
Once prepared, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
4. What is the appearance of this compound powder?
This compound is a solid powder that can appear yellow or white to off-white.[1][3]
5. What are the primary safety precautions when handling this compound powder?
When handling this compound powder, it is important to avoid inhalation, as well as contact with eyes and skin.[2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[2] All handling of the powder should be performed in a well-ventilated area, such as a chemical fume hood.[2][4]
6. How do I prepare working dilutions of this compound for cell-based assays?
Working dilutions should be prepared by diluting the DMSO stock solution in the desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is less than 0.5% to avoid cellular toxicity. A step-wise dilution process is recommended to prevent the precipitation of the compound.
7. What is the mechanism of action of this compound?
This compound is a third-generation, noncompetitive inhibitor of P-glycoprotein (P-gp), a key multidrug resistance transporter.[1][2] It functions by binding to P-gp and inducing a conformational change that inhibits ATP hydrolysis, thereby blocking the efflux of P-gp substrates from the cell.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Citations |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | 10 mg/mL (17.10 mM) | Ultrasonic assistance may be needed. Use of new, anhydrous DMSO is critical due to its hygroscopic nature. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 584.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Sterile pipette tips
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, and eye protection).
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex briefly. If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 10-30 minutes at 37°C, or until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Calculate Dilutions: Calculate the necessary dilutions to achieve the desired final concentrations while ensuring the final DMSO concentration remains below 0.5%. A serial dilution approach is often best.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilutions: Use the intermediate solution to prepare the final working concentrations. For instance, to prepare a 1 µM working solution, dilute the 100 µM intermediate solution 1:100 in pre-warmed medium.
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as is present in the highest concentration of your this compound working solution.
-
Immediate Use: Use the prepared working solutions immediately for your cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. The DMSO may have absorbed water (hygroscopic).2. Insufficient agitation or time for dissolution. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Vortex the solution for a longer period. Use an ultrasonic water bath at 37°C for 10-30 minutes to aid dissolution. |
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | 1. The compound has low aqueous solubility.2. The concentration of the stock solution is too high for a single dilution step. | 1. Perform a serial dilution. Create an intermediate dilution of the stock solution in the culture medium before preparing the final working concentrations.2. Gently swirl the conical tube containing the warm medium while adding the stock solution to prevent localized high concentrations. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution.3. Final DMSO concentration is too high, causing cellular toxicity. | 1. Always use freshly prepared working solutions. Ensure stock solutions are stored in single-use aliquots at the recommended temperature.2. Recalculate the amount of powder and solvent used for the stock solution. If possible, verify the concentration using an appropriate analytical method.3. Recalculate the dilutions to ensure the final DMSO concentration is below 0.5%. Always include a vehicle control with the same DMSO concentration in your experiments. |
| Low efficacy of P-gp inhibition. | 1. The concentration of this compound is too low.2. The incubation time is insufficient.3. The cells have very high levels of P-gp expression. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Optimize the incubation time for this compound in your experimental setup.3. Confirm P-gp expression levels in your cell line. Higher concentrations of this compound may be required for cells with very high P-gp expression. |
Visual Guides
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Troubleshooting workflow for common this compound issues.
References
Refining experimental protocols to account for Laniquidar's pharmacokinetics
Welcome to the technical support center for refining experimental protocols involving Laniquidar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in P-glycoprotein (P-gp) inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key pharmacokinetic considerations for this compound.
Section 1: Pharmacokinetic Data for this compound
Comprehensive preclinical pharmacokinetic data for this compound is not widely available in the public domain. The following table summarizes the currently available qualitative and semi-quantitative information. Researchers are advised to perform their own pharmacokinetic studies to determine key parameters in their specific experimental models.
| Parameter | Value/Information | Species | Notes |
| IC₅₀ | 0.51 µM[1] | In vitro (Cell-based assays) | This value represents the half-maximal inhibitory concentration for P-glycoprotein (P-gp). |
| Oral Bioavailability | Limited[1] | Preclinical models | Specific percentages are not readily available. This suggests that for systemic in vivo studies, intravenous administration may be preferred for achieving consistent plasma concentrations. |
| Character | Substrate at low doses, inhibitor at high doses | In vivo (Mouse) | This bivalent nature is an important consideration for dose selection in in vivo studies to ensure P-gp inhibition is the dominant effect. |
| Metabolism | Relatively low in vivo rate of metabolism[2] | Rat | [11C]this compound showed a relatively low rate of metabolism in rats.[2] |
| Brain Uptake | Low, but significantly increased with P-gp inhibition[2] | Rat | Co-administration with cyclosporine A increased brain uptake of [11C]this compound.[2] |
Section 2: Experimental Protocols
In Vitro P-gp Inhibition Assay: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine if a test compound is a substrate or inhibitor of P-gp using the Caco-2 cell line, which forms a polarized monolayer mimicking the intestinal epithelium.
Objective: To assess the P-gp inhibitory potential of this compound by measuring the transport of a known P-gp substrate (e.g., Digoxin, Rhodamine 123) across a Caco-2 cell monolayer in the presence and absence of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²).
-
Experimental Setup:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of the P-gp substrate with and without various concentrations of this compound. Include a positive control inhibitor (e.g., Verapamil).
-
-
Transport Studies (Apical to Basolateral - A-B & Basolateral to Apical - B-A):
-
For A-B transport, add the dosing solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For B-A transport, add the dosing solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence spectroscopy).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.
-
Workflow Diagram:
In Vitro P-gp Inhibition Assay: Rhodamine 123 Efflux Assay
This is a fluorescence-based assay to rapidly screen for P-gp inhibitors.
Objective: To measure the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Methodology:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDR1-MDCK) and the corresponding parental cell line in a multi-well plate.
-
Cell Loading: Incubate the cells with Rhodamine 123 to allow for its accumulation.
-
Inhibitor Treatment: Wash the cells and incubate with a buffer containing various concentrations of this compound or a positive control inhibitor.
-
Efflux Period: Allow for the efflux of Rhodamine 123 from the cells over a specific time period.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Workflow Diagram:
In Vivo Assessment of P-gp Inhibition at the Blood-Brain Barrier (BBB)
This protocol describes a general approach for assessing the in vivo P-gp inhibitory activity of this compound at the BBB using positron emission tomography (PET) imaging with a P-gp substrate radiotracer.
Objective: To quantify the effect of this compound on the brain penetration of a P-gp substrate radiotracer (e.g., [¹¹C]-Verapamil).
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, non-human primate) and insert catheters for radiotracer injection and arterial blood sampling.
-
Baseline Scan: Perform a baseline PET scan following the intravenous injection of the P-gp substrate radiotracer.
-
This compound Administration: Administer this compound intravenously. The dose and infusion protocol should be optimized based on its pharmacokinetic properties.
-
Post-Inhibition Scan: After a suitable pre-treatment time, perform a second PET scan following another injection of the radiotracer.
-
Arterial Blood Sampling: Collect arterial blood samples throughout both PET scans to determine the radiotracer concentration in plasma.
-
Data Analysis:
-
Reconstruct PET images and draw regions of interest (ROIs) over the brain.
-
Use kinetic modeling to calculate the brain uptake clearance (K₁) or the volume of distribution (VT) of the radiotracer for both scans.
-
An increase in K₁ or VT after this compound administration indicates P-gp inhibition at the BBB.
-
Logical Relationship Diagram:
Section 3: Troubleshooting Guides and FAQs
Caco-2 Permeability Assay
Question: My Caco-2 monolayer has low TEER values. What should I do?
Answer:
-
Check cell culture conditions: Ensure proper maintenance of cell culture, including media changes, passage number, and incubator conditions (temperature, CO₂, humidity).
-
Seeding density: Optimize the initial cell seeding density. Too low a density may result in an incomplete monolayer.
-
Culture duration: Ensure cells are cultured for a sufficient period (typically 21-25 days) to allow for proper differentiation and tight junction formation.
-
Lot-to-lot variability: Be aware of potential variability between different lots of cells or culture reagents.
Question: I am observing high variability in my Papp values. What could be the cause?
Answer:
-
Monolayer integrity: Inconsistent monolayer integrity across wells can lead to variable permeability. Ensure consistent and acceptable TEER values for all wells used in the assay.
-
Pipetting errors: Inaccurate pipetting can lead to variations in compound concentrations and sample volumes.
-
Compound solubility: Poor aqueous solubility of this compound or the substrate can lead to inconsistent dosing solutions and variable results. Consider using a co-solvent, but be mindful of its potential effects on cell viability and transporter function.
-
Adsorption to plastic: this compound or the substrate may adsorb to the plastic of the assay plates, leading to lower than expected concentrations. Using low-binding plates may help mitigate this issue.[3]
Question: My positive control P-gp inhibitor is not showing the expected effect. Why?
Answer:
-
Inhibitor concentration: Ensure the concentration of the positive control is sufficient to cause significant P-gp inhibition.
-
Cell line expression: Verify the expression and activity of P-gp in your Caco-2 cells. P-gp expression can vary with passage number.
-
Assay conditions: Check that the assay buffer pH and temperature are within the optimal range for both the cells and the inhibitor.
Rhodamine 123 Efflux Assay
Question: I am not seeing a significant difference in fluorescence between my P-gp overexpressing cells and the parental cell line. What is wrong?
Answer:
-
P-gp expression: Confirm the overexpression of functional P-gp in your cell line using methods like Western blotting or qPCR.
-
Rhodamine 123 concentration: Optimize the concentration of Rhodamine 123. Too high a concentration can lead to saturation of the transporter and mask the effect of P-gp.
-
Incubation times: Optimize the loading and efflux times. Insufficient loading or an excessively long efflux period can diminish the fluorescence signal.
Question: My results are not consistent between experiments. What should I check?
Answer:
-
Cell health and density: Ensure that cells are healthy and seeded at a consistent density for each experiment.
-
Reagent stability: Rhodamine 123 is light-sensitive. Protect it from light and prepare fresh working solutions for each experiment.
-
Instrument settings: Use consistent settings on your fluorescence plate reader or flow cytometer.
In Vivo PET Imaging
Question: The increase in brain uptake of the radiotracer after this compound administration is lower than expected. What could be the reason?
Answer:
-
This compound dose and timing: The dose of this compound may be insufficient to achieve complete P-gp saturation at the BBB. The timing of the post-inhibition scan relative to this compound administration is also critical and should be based on its pharmacokinetic profile to coincide with peak plasma concentrations.
-
Radiotracer properties: The chosen radiotracer may not be an ideal P-gp substrate or may have high passive diffusion, which can mask the effect of P-gp inhibition.
-
Metabolism: Rapid metabolism of this compound or the radiotracer can affect their effective concentrations at the BBB.
Question: I am observing high inter-animal variability in my PET imaging results. How can I reduce this?
Answer:
-
Animal model: Ensure the use of a consistent and well-characterized animal model.
-
Anesthesia: The type and depth of anesthesia can influence cerebral blood flow and, consequently, radiotracer delivery to the brain. Maintain a consistent level of anesthesia throughout the experiment.
-
Arterial input function: Accurate measurement of the arterial input function is crucial for kinetic modeling. Ensure proper and consistent blood sampling and analysis.
Section 4: Signaling Pathways and Logical Relationships
P-glycoprotein Efflux Pump Mechanism and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates out of the cell. This compound acts as a non-competitive inhibitor of P-gp, preventing the efflux of co-administered P-gp substrates.
References
- 1. PET radiotracers for imaging P-glycoprotein: the challenge for early diagnosis in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of [11C]this compound as a tracer of P-glycoprotein: radiosynthesis and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Laniquidar's bivalent character (substrate vs. inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Laniquidar in experiments involving P-glycoprotein (P-gp). Due to this compound's bivalent nature as both a substrate and an inhibitor of P-gp, careful experimental design is crucial for accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, noncompetitive, third-generation P-glycoprotein (P-gp) inhibitor with an IC50 of 0.51 μM.[1] It functions by modulating multidrug resistance transporters, thereby increasing the intracellular concentration of co-administered P-gp substrates.[1]
Q2: Can this compound be transported by P-glycoprotein (i.e., act as a substrate)?
A2: Yes, there is evidence to suggest that this compound can also act as a substrate for P-gp. Its use as a radiolabeled tracer, specifically [11C]this compound, in positron emission tomography (PET) studies to investigate P-gp expression implies that it is transported by P-gp.[2] This bivalent character is a critical consideration for experimental design.
Q3: How can a compound be both a P-gp substrate and an inhibitor?
A3: The dual role of a compound as both a P-gp substrate and inhibitor is often concentration-dependent. At low concentrations, a compound may be efficiently transported by P-gp (acting as a substrate). As the concentration increases, it can saturate the transporter's binding sites, leading to competitive inhibition of the transport of other substrates. Additionally, some compounds can bind to allosteric sites on P-gp, non-competitively inhibiting its function at higher concentrations.
Q4: What are the implications of this compound's bivalent character for my experiments?
A4: The dual substrate-inhibitor nature of this compound can lead to complex experimental outcomes. At certain concentrations, it may compete with your drug of interest for transport, while at others, it will primarily act as an inhibitor. This can affect the accurate determination of kinetic parameters for your drug and the interpretation of inhibition data. It is essential to carefully select this compound concentrations and use appropriate controls to dissect these effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent inhibition of P-gp substrate efflux | This compound concentration is not optimal, leading to it acting as a competing substrate rather than an inhibitor. | Perform a dose-response curve with this compound to determine the optimal inhibitory concentration without significant substrate activity in your specific assay system. Start with concentrations well above the reported IC50 (e.g., 5-10 µM) and titrate down. |
| High background signal or low signal-to-noise ratio in fluorescence-based assays (e.g., Rhodamine 123 or Calcein-AM) | The chosen cell line has low P-gp expression or the fluorescent probe concentration is too high, leading to saturation. | Use a cell line known to overexpress P-gp (e.g., MDCK-MDR1, Caco-2). Optimize the concentration of the fluorescent probe to ensure it is within the linear range of detection and is sensitive to P-gp-mediated efflux. |
| Difficulty in distinguishing between competitive substrate behavior and allosteric inhibition | The experimental design does not allow for the separation of these two mechanisms. | Employ multiple assay types. A bidirectional transport assay can help determine if this compound is actively transported. An ATPase activity assay can reveal if this compound stimulates or inhibits ATP hydrolysis, which can differentiate substrates (stimulate) from certain inhibitors (inhibit). |
| Variability in results between experimental replicates | Inconsistent cell monolayer integrity in transport assays or fluctuations in incubation times. | Regularly assess cell monolayer integrity using transepithelial electrical resistance (TEER) measurements. Ensure precise timing for all incubation and measurement steps. Use a positive control inhibitor (e.g., Verapamil) to benchmark assay performance. |
Key Experimental Protocols
To effectively control for this compound's bivalent character, a combination of the following assays is recommended.
Bidirectional Transport Assay
This assay directly assesses whether a compound is a substrate of an efflux transporter like P-gp.
Methodology:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux and suggests the compound is a substrate.[3]
Diagram of Bidirectional Transport Assay Workflow
Caption: Workflow for the bidirectional transport assay to determine if this compound is a P-gp substrate.
Cellular Accumulation Assay (Rhodamine 123)
This assay is used to determine the inhibitory potential of a compound on P-gp function.
Methodology:
-
Cell Culture: Seed P-gp overexpressing cells in a multi-well plate and culture to confluence.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to all wells and incubate for an additional period (e.g., 60 minutes).[4]
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Lysis and Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 accumulation in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value from the dose-response curve.
Diagram of Cellular Accumulation Assay Workflow
Caption: Workflow for the cellular accumulation assay to determine this compound's P-gp inhibitory activity.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates typically stimulate ATPase activity, while some inhibitors can either stimulate or inhibit it.
Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with various concentrations of this compound in the presence of ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Compare the ATPase activity in the presence of this compound to the basal activity (no compound) and a positive control activator (e.g., verapamil). A concentration-dependent increase in ATPase activity suggests this compound is a substrate and is being transported. Inhibition of verapamil-stimulated ATPase activity would confirm its inhibitory role.
Logical Diagram for Interpreting this compound's Bivalent Character
Caption: Decision-making flow for characterizing this compound's interaction with P-gp using multiple assays.
P-gp Related Signaling Pathways
The expression of P-gp (encoded by the ABCB1 gene) is regulated by various signaling pathways. Understanding these pathways can provide context for changes in P-gp expression observed in experimental systems.
Diagram of P-gp Expression Regulation
Caption: Simplified overview of signaling pathways that can regulate the expression of P-glycoprotein.
By employing these experimental strategies and being mindful of the potential for bivalent interactions, researchers can effectively control for this compound's dual role as a P-gp substrate and inhibitor, leading to more accurate and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrates, inhibitors and activators of P-glycoprotein: candidates for radiolabeling and imaging perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Laniquidar vs. Tariquidar: A Comparative Guide to In Vivo P-gp Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two third-generation P-glycoprotein (P-gp) inhibitors: laniquidar and tariquidar. P-glycoprotein is a key efflux transporter that plays a significant role in multidrug resistance in cancer and limits the brain penetration of various therapeutic agents. This document aims to objectively compare the performance of these inhibitors based on available experimental data, providing researchers with the necessary information to select the appropriate tool for their in vivo studies.
Executive Summary
Both this compound and tariquidar were developed as potent and specific third-generation P-gp inhibitors to overcome the limitations of earlier inhibitors, such as toxicity and drug-drug interactions. However, their development trajectories and the extent of their characterization in in vivo settings differ significantly.
Tariquidar has been extensively studied in both preclinical and clinical settings. A wealth of in vivo data from rodent and human studies demonstrates its potent P-gp inhibition at the blood-brain barrier (BBB) and in peripheral tissues. It has been shown to significantly increase the brain penetration and systemic exposure of various P-gp substrates.
This compound , on the other hand, has a more limited public record of in vivo efficacy. Its development was reportedly discontinued due to low oral bioavailability and high inter-patient variability[1]. Available data suggests a complex, dose-dependent interaction with P-gp, acting as a substrate at low concentrations and an inhibitor at higher concentrations.
This guide will delve into the available quantitative data, experimental methodologies, and mechanistic understanding of both compounds to facilitate an informed comparison.
Mechanism of P-gp Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of substrates out of cells. This process is crucial in maintaining the integrity of sanctuary sites like the brain and contributes to the resistance of cancer cells to chemotherapeutics. Third-generation P-gp inhibitors like this compound and tariquidar are designed to non-competitively inhibit this function.
Figure 1: Simplified diagram of P-glycoprotein (P-gp) mediated drug efflux and its inhibition by agents like this compound and tariquidar.
Quantitative Comparison of In Vivo Performance
The following tables summarize the available quantitative data for this compound and tariquidar from in vivo studies. It is important to note the disparity in the volume of research, with significantly more data available for tariquidar.
Table 1: In Vivo P-gp Inhibition Potency
| Inhibitor | Species | Model System | IC50 / ED50 | Substrate | Reference |
| This compound | - | In vitro P-gp inhibition assay | IC50: 0.51 µM | Not Specified | [2] |
| Mouse | Brain uptake of [11C]-laniquidar (as inhibitor) | - | [11C]-laniquidar | ||
| Tariquidar | Rat | PET imaging of brain | ED50: 2.23 - 2.93 mg/kg (IV) | [18F]MC225 | [3] |
| Human | PET imaging of brain | - | (R)-[11C]-verapamil | [4][5] | |
| Human | Rhodamine efflux from peripheral lymphocytes | EC50: 0.5 ± 0.2 ng/mL (ex vivo) | Rhodamine 123 |
Table 2: Effect on Brain Penetration of P-gp Substrates
| Inhibitor | Species | P-gp Substrate | Dose of Inhibitor | Fold Increase in Brain Uptake (AUC or Kp) | Reference |
| This compound | Mouse | [11C]-laniquidar | 60 mg/kg (co-injection) | ~4.4-fold increase in %ID/g | |
| Tariquidar | Rat | (R)-[11C]-verapamil | 15 mg/kg IV | 12-fold increase in distribution volume | |
| Human | (R)-[11C]-verapamil | 2 mg/kg IV | 1.24-fold increase in distribution volume | [4] | |
| Rat | Loperamide | 1.0 mg/kg IV | 2.3-fold increase in brain concentration | [6] |
Table 3: Effect on Bioavailability of Co-administered P-gp Substrates
| Inhibitor | Species | P-gp Substrate | Inhibitor Dose/Regimen | Effect on Substrate Pharmacokinetics | Reference |
| This compound | Human | Docetaxel | 200 mg or 300 mg twice daily (oral) | No significant effect on docetaxel plasma pharmacokinetics. | [7] |
| Tariquidar | Human | Docetaxel | 150 mg IV | No significant difference in docetaxel disposition. | [8][9] |
| Human | Vinorelbine | 150 mg IV | No effect on vinorelbine pharmacokinetics. | [10] | |
| Children | Docetaxel, Vinorelbine | 2 mg/kg IV | Reduced clearance of docetaxel and vinorelbine compared to historical data. | [11] | |
| Rat | Paclitaxel | - (in liposomes) | Increased accumulation in tumor cells. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of common in vivo protocols used to assess P-gp inhibition by this compound and tariquidar.
Positron Emission Tomography (PET) Imaging with (R)-[11C]-verapamil
This technique is a powerful tool for quantifying P-gp function at the blood-brain barrier in vivo.
Objective: To measure the effect of a P-gp inhibitor on the brain uptake of a radiolabeled P-gp substrate.
Typical Protocol (for Tariquidar):
-
Animal/Human Subject Preparation: Subjects are typically fasted before the study. For animal studies, anesthesia may be administered.
-
Baseline Scan: A dynamic PET scan is acquired for a set duration (e.g., 60-90 minutes) following the intravenous injection of a tracer dose of (R)-[11C]-verapamil. Arterial blood sampling is performed throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.
-
Inhibitor Administration: Tariquidar is administered intravenously at a specific dose (e.g., 2 mg/kg in humans, 15 mg/kg in rats).
-
Post-Inhibition Scan: After a defined period to allow for tariquidar to reach its target (e.g., 2 hours 50 minutes in a human study), a second dynamic PET scan with (R)-[11C]-verapamil is performed, following the same procedure as the baseline scan.[4]
-
Data Analysis: Time-activity curves are generated for different brain regions. Kinetic modeling is applied to these curves and the arterial input function to estimate parameters such as the volume of distribution (VT), which reflects the total radiotracer concentration in the brain relative to plasma at equilibrium. An increase in VT after inhibitor administration indicates P-gp inhibition.
References
- 1. Increased drug delivery to the brain by P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Multidrug Resistance in Cancer: Clinical Studies of P-Glycoprotein Inhibitors [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Laniquidar and Zosuquidar: Efficacy in Multidrug Resistance Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both laniquidar and zosuquidar are potent inhibitors of P-glycoprotein, a key transporter responsible for multidrug resistance in cancer cells. Zosuquidar generally exhibits a lower inhibitory constant (Ki) and has been more extensively studied and characterized in various MDR models. The choice between these two inhibitors may depend on the specific cell model, the chemotherapeutic agent being used, and the desired concentration for effective P-gp inhibition.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and zosuquidar from different studies. It is crucial to note that these values were not obtained from a single comparative experiment and thus should be interpreted with caution due to potential variations in experimental conditions, including cell lines, substrates, and assay methodologies.
Table 1: P-glycoprotein Inhibition Potency
| Compound | Parameter | Value | Cell Model/Assay Condition |
| This compound | IC50 | 0.51 µM | Not specified in available abstract |
| Zosuquidar | Ki | ~60 nM | Cell-free assay |
| IC50 | Nanomolar to Micromolar range | Dependent on substrate and cell model used[1] |
Table 2: Efficacy in Reversing Multidrug Resistance (Zosuquidar)
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Fold Reversal of Resistance (approx.) |
| K562/DOX | Daunorubicin | 0.3 µM | >45.5[2] |
| HL60/DNR | Daunorubicin | 0.3 µM | Not specified, but significant reversal observed[2] |
| P388/ADR | Doxorubicin | 30 mg/kg (in vivo) | Significant increase in survival compared to doxorubicin alone |
Mechanism of Action: P-glycoprotein Inhibition
Both this compound and zosuquidar function by directly inhibiting the P-glycoprotein (P-gp) efflux pump, which is encoded by the ABCB1 (also known as MDR1) gene. P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
By binding to P-gp, these inhibitors allosterically or competitively block the substrate-binding site, preventing the efflux of anticancer drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their cytotoxic effects in resistant cells.
Signaling Pathways in P-gp Mediated Multidrug Resistance
The expression and function of P-glycoprotein are regulated by complex signaling pathways. Understanding these pathways is crucial for developing effective MDR reversal strategies. Key pathways involved include:
-
Protein Kinase C (PKC) Pathway: PKC can phosphorylate P-gp, which is thought to modulate its transport function[3][4]. Activation of PKC has been associated with increased P-gp-mediated drug efflux[5].
-
MAPK/ERK and PI3K/AKT Pathways: These pathways can be activated by various growth factors and stress signals, leading to the activation of transcription factors that upregulate ABCB1 gene expression[6].
-
NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the ABCB1 gene, inducing its transcription and leading to increased P-gp expression[6][7].
Below is a diagram illustrating the key signaling pathways influencing P-gp expression and function.
Caption: Signaling pathways regulating P-glycoprotein expression and function in multidrug resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to evaluate P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 from MDR cells. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.
Materials:
-
MDR-overexpressing and parental (sensitive) cell lines
-
Rhodamine 123 solution (e.g., 1.3 µM)
-
This compound or Zosuquidar at various concentrations
-
Positive control inhibitor (e.g., Verapamil, 10 µM)
-
Cell culture medium (e.g., RPMI 1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture MDR and parental cells to 80-90% confluency. Harvest and resuspend the cells in culture medium at a concentration of 5 x 10^5 cells/mL.
-
Incubation with Inhibitors: Pre-incubate the cell suspensions with different concentrations of this compound, zosuquidar, or the positive control (Verapamil) for 1 hour at 37°C. Include a no-inhibitor control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each cell suspension to a final concentration of 1.3 µM. Incubate for 1 hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed, Rhodamine 123-free medium (with or without inhibitors as in the pre-incubation step) and incubate for 2 hours at 37°C to allow for efflux.
-
Analysis: After the efflux period, wash the cells again with ice-cold PBS. Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Interpretation: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the inhibitor compared to the control indicates P-gp inhibition.
Caption: Workflow for the Rhodamine 123 efflux assay.
Calcein-AM Assay
This is a high-throughput assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein-AM is a P-gp substrate, while calcein is not. P-gp inhibition leads to increased intracellular accumulation of calcein-AM, resulting in a stronger fluorescent signal.
Materials:
-
MDR-overexpressing and parental cell lines
-
Calcein-AM solution (e.g., 0.25 µM)
-
This compound or Zosuquidar at various concentrations
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the MDR and parental cells into a 96-well black, clear-bottom plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment with Inhibitors: Remove the culture medium and add fresh medium containing various concentrations of this compound, zosuquidar, or the positive control. Incubate for 30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 15-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
Data Analysis: An increase in fluorescence in the inhibitor-treated cells compared to the untreated control cells indicates P-gp inhibition. IC50 values can be calculated by plotting the fluorescence intensity against the inhibitor concentration.
Caption: Workflow for the Calcein-AM assay.
Conclusion
Both this compound and zosuquidar are effective third-generation P-gp inhibitors. Based on the available data, zosuquidar appears to be a more potent inhibitor with a lower Ki value. However, the lack of direct comparative studies necessitates careful consideration of the existing data in the context of specific experimental designs. The provided experimental protocols and signaling pathway information should serve as a valuable resource for researchers investigating multidrug resistance and the efficacy of P-gp modulators. It is recommended that researchers validate the efficacy of either inhibitor in their specific MDR model of interest.
References
- 1. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of P-glycoprotein with protein kinase C in human multidrug resistant carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Reversing Multidrug Resistance: A Comparative Guide to Laniquidar and Other Third-Generation P-glycoprotein Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] This guide provides a comparative analysis of Laniquidar (R101933), a third-generation P-gp inhibitor, and other key third-generation inhibitors, focusing on their cross-validation in various cancer cell lines.
Mechanism of Action: The Third Generation's Advantage
First and second-generation P-gp inhibitors were often limited by their own toxicity, off-target effects, and unpredictable pharmacokinetic interactions with chemotherapeutic agents.[3][4] Third-generation inhibitors, including this compound, Tariquidar (XR9576), and Zosuquidar (LY335979), were developed to overcome these limitations, offering higher potency, specificity for P-gp, and a cleaner pharmacokinetic profile.[3][4][5][6][7]
This compound, a non-competitive inhibitor, is thought to induce a conformational change in P-gp, which hinders ATP hydrolysis and subsequent drug efflux.[8] This mechanism effectively "traps" chemotherapeutic agents within the cancer cell, restoring their cytotoxic potential.
Comparative Efficacy of P-gp Inhibitors
The true measure of a P-gp inhibitor's utility lies in its ability to sensitize resistant cancer cells to chemotherapy. This is often quantified by the IC50 value for P-gp inhibition and the fold-reversal of resistance to a specific chemotherapeutic agent. While comprehensive, directly comparative data for this compound across a wide range of cell lines is limited in publicly available literature, we can synthesize findings from various studies to build a comparative picture.
Table 1: Comparative Potency of Third-Generation P-gp Inhibitors in Reversing Doxorubicin Resistance in NCI/ADR-RES Cells
| P-gp Inhibitor | Concentration (nM) | Fold-Reversal of Doxorubicin Resistance | Reference |
| Tariquidar | 300 | ~7-fold | [1] |
| This compound | Data not readily available in a comparable format | Data not readily available in a comparable format | |
| Zosuquidar | Data not readily available in a comparable format | Data not readily available in a comparable format |
Note: The NCI/ADR-RES cell line is a classic model of P-gp-mediated multidrug resistance and is ovarian cancer-derived.
Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | 0.51 ± 0.05 | [9] |
| Compound 1 | K562 (Leukemia) | 5.0 ± 0.2 | [9] |
| Compound 1 | MCF-7 (Breast Cancer) | 7.2 ± 0.6 | [9] |
| Compound 3 | A549 (Lung Carcinoma) | 1.2 ± 0.05 | [9] |
| Compound 3 | MCF-7 (Breast Cancer) | 1.6 ± 0.09 | [9] |
| Adriamycin (Doxorubicin) | A549 (Lung Carcinoma) | 0.15 ± 0.03 | [9] |
| Adriamycin (Doxorubicin) | K562 (Leukemia) | 0.26 ± 0.07 | [9] |
| Adriamycin (Doxorubicin) | MCF-7 (Breast Cancer) | 0.21 ± 0.06 | [9] |
Note: This table provides examples of IC50 values for different compounds to illustrate the type of data generated in these studies; it does not represent a direct comparison of P-gp inhibitors.
Despite the discontinuation of this compound's clinical development due to low bioavailability and high patient variability, its study has provided valuable insights into the modulation of P-gp.[8] Tariquidar has demonstrated the ability to restore the sensitivity of multidrug-resistant human tumor cell lines at nanomolar concentrations.[3]
Experimental Protocols
Accurate cross-validation of P-gp inhibitors relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to evaluate the efficacy of compounds like this compound.
Cell Viability and Chemosensitization Assay (MTT Assay)
This assay determines the concentration of a chemotherapeutic agent required to kill 50% of cells (IC50) in the presence and absence of a P-gp inhibitor.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116, K562) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) with and without a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.
Drug Accumulation Assay (Rhodamine 123 or Calcein-AM)
This assay directly measures the ability of a P-gp inhibitor to increase the intracellular accumulation of a fluorescent P-gp substrate.
Protocol:
-
Cell Preparation: Harvest and wash cancer cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (e.g., this compound) at various concentrations.
-
Fluorescent Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Incubation: Incubate the cells for a defined period, allowing for substrate accumulation.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular fluorescence.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Quantify the increase in mean fluorescence intensity in the presence of the inhibitor compared to the control.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Protocol:
-
Membrane Vesicle Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, combine the P-gp-containing membrane vesicles with the test compound (e.g., this compound) and a reaction buffer. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a control for inhibition.
-
ATP Initiation: Initiate the reaction by adding MgATP.
-
Incubation: Incubate at 37°C for a specified time to allow for ATP hydrolysis.
-
Inorganic Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent.
-
Data Analysis: Determine the percentage of stimulation or inhibition of P-gp ATPase activity by the test compound compared to the basal activity.
Visualizing the Workflow and Pathways
Conclusion
This compound, along with other third-generation P-gp inhibitors like Tariquidar and Zosuquidar, represents a targeted approach to overcoming a critical mechanism of multidrug resistance in cancer. While the clinical development of this compound was halted, the principles of its design and the methodologies used for its evaluation remain highly relevant for the ongoing development of MDR reversal agents. The cross-validation of such compounds across a diverse panel of cancer cell lines, using robust and standardized assays, is crucial for identifying the most promising candidates for clinical translation. Future research should aim to generate comprehensive, publicly accessible datasets that allow for direct, quantitative comparisons of these potent inhibitors, which will undoubtedly accelerate the development of more effective cancer therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to ABCB1 Inhibitors for Blood-Brain Barrier Modulation: Laniquidar in Focus
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases, largely due to the presence of efflux transporters like P-glycoprotein (P-gp), encoded by the ABCB1 gene. These transporters actively pump a wide range of therapeutic agents out of the brain, limiting their efficacy. A key strategy to overcome this is the co-administration of P-gp inhibitors. This guide provides a comparative analysis of Laniquidar against other prominent third-generation ABCB1 inhibitors—Tariquidar, Elacridar, and Zosuquidar—with a focus on their efficacy in modulating the BBB.
Executive Summary
This compound (R101933) is a potent, third-generation, non-competitive P-glycoprotein inhibitor. While in vitro data demonstrates its inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 0.51 µM, comprehensive in vivo comparative data for its blood-brain barrier modulation capabilities remains less documented in publicly available literature compared to its counterparts Tariquidar, Elacridar, and Zosuquidar.
Preclinical studies have established the efficacy of Tariquidar, Elacridar, and Zosuquidar in significantly increasing the brain penetration of P-gp substrates. Notably, Elacridar has shown the highest potency in in vivo studies, followed by Tariquidar and then Zosuquidar, based on their effective doses to inhibit P-gp at the BBB and the resulting increase in brain accumulation of co-administered drugs.
This guide synthesizes the available quantitative data to facilitate a direct comparison of these inhibitors and provides detailed experimental protocols for key assays used in their evaluation.
Comparison of ABCB1 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound, Tariquidar, Elacridar, and Zosuquidar in inhibiting P-gp at the blood-brain barrier.
In Vitro P-glycoprotein Inhibition
| Inhibitor | IC50 (nM) | Cell Line | Substrate | Reference |
| This compound | 510 | - | - | [1] |
| Tariquidar | 223 | U118-MG glioblastoma | Calcein-AM | [2] |
| Elacridar | 193 | U118-MG glioblastoma | Calcein-AM | [2] |
| Zosuquidar | 59 | - | - | [3] |
In Vivo Blood-Brain Barrier Modulation
| Inhibitor | Animal Model | P-gp Substrate | Dose of Inhibitor | Fold Increase in Brain Accumulation of Substrate | ED50 (mg/kg) | Reference |
| This compound | Mice | [11C]-Laniquidar | 60 mg/kg (carrier) | 4.4-fold (of [11C]-Laniquidar itself) | Not Reported | |
| Tariquidar | Rat | (R)-[11C]-Verapamil | Max effective dose | Up to 11-fold | 3.0 | [4] |
| Elacridar | Rat | (R)-[11C]-Verapamil | Max effective dose | Up to 11-fold | 1.2 | [4] |
| Zosuquidar | Mice | Paclitaxel | 25 mg/kg (oral) | 3.5-fold | Not Reported | [5] |
| Zosuquidar | Mice | Paclitaxel | 80 mg/kg (oral) | 5-fold | Not Reported | [5] |
| Zosuquidar | Mice | Paclitaxel | 20 mg/kg (i.v.) | 5.6-fold | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation P-gp Inhibitors in Clinical Development
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge in cancer therapy. Third-generation P-gp inhibitors were developed to offer higher potency and specificity with reduced toxicity compared to their predecessors. This guide provides a comparative overview of four prominent third-generation P-gp inhibitors that have entered clinical development: zosuquidar, elacridar, laniquidar, and tariquidar. The information is based on available preclinical and clinical data to aid in understanding their relative performance and potential applications.
Mechanism of Action and Potency
Third-generation P-gp inhibitors are designed to be potent and selective, directly interacting with P-gp to prevent the efflux of chemotherapeutic agents from cancer cells. While they share a common goal, their specific mechanisms and potencies can differ.
-
Zosuquidar (LY335979) is a potent modulator of P-gp-mediated MDR with a Ki of 60 nM in a cell-free assay.[1][2] It competitively inhibits the binding of substrates to P-gp.[1]
-
Elacridar (GF120918) acts as a potent and specific non-competitive inhibitor of P-gp by modulating its ATPase activity.[3][4] It has an IC50 of 0.16 μM for inhibiting P-gp labeling by [3H]azidopine.[5]
-
This compound (R101933) is a noncompetitive, third-generation P-gp inhibitor with an IC50 of 0.51 μM.[6] It is noted to cause a conformational change in P-gp, which hinders ATP hydrolysis and substrate transport.[7]
-
Tariquidar (XR9576) is a potent and specific noncompetitive inhibitor of P-gp with a high affinity (Kd of 5.1 nM).[8][9] It inhibits the ATPase activity of P-gp, suggesting it may interfere with substrate binding, ATP hydrolysis, or both.[10][11]
Comparative Performance Data
The following tables summarize key quantitative data for the four inhibitors, compiled from various in vitro and clinical studies. Direct head-to-head comparative studies are limited, and thus, these values should be interpreted within the context of the specific experimental conditions under which they were obtained.
| Inhibitor | Potency (In Vitro) |
| Zosuquidar | Ki: 60 nM (cell-free assay)[1][2] |
| Elacridar | IC50: 0.16 μM ([3H]azidopine labeling inhibition)[5] |
| This compound | IC50: 0.51 μM[6] |
| Tariquidar | Kd: 5.1 nM[8][9] |
| Inhibitor | Clinical Trial Highlights |
| Zosuquidar | A Phase I trial in combination with doxorubicin showed a modest decrease in doxorubicin clearance (17-22%) and a modest increase in AUC (15-25%) at zosuquidar doses exceeding 500 mg.[12] A Phase III trial in elderly AML patients did not show a significant improvement in response rate or overall survival.[4] |
| Elacridar | Phase I studies demonstrated good pharmacokinetic properties and minor side effects.[4] It was shown to significantly increase the oral bioavailability of topotecan by more than two-fold.[4] However, it was not further developed in later-stage clinical trials.[4] |
| This compound | Underwent Phase II clinical trials for refractory breast cancer in combination with docetaxel and paclitaxel.[7] Development was discontinued due to low bioavailability and high variability in patient response.[7] |
| Tariquidar | A Phase I study with vinorelbine showed that a 150 mg dose could inhibit P-gp for at least 48 hours.[13] In a study with doxorubicin, vinorelbine, or docetaxel in children, it was found to be tolerable and biologically active.[14] |
Signaling Pathways and Experimental Workflows
Understanding the regulation of P-gp and the methods to assess inhibitor activity is crucial for drug development.
P-gp Regulatory Signaling Pathways
The expression of the ABCB1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. The PI3K/Akt and MAPK/ERK pathways are known to positively regulate P-gp expression, while the p38 MAPK pathway can have a negative regulatory role.[15][16]
Caption: Regulation of P-gp expression by signaling pathways.
Experimental Workflow for P-gp Inhibition Assay
A common in vitro method to assess P-gp inhibition is the bidirectional transport assay using cell monolayers, such as Caco-2 or MDR1-MDCK cells. This assay determines if a compound inhibits the efflux of a known P-gp substrate.
Caption: Workflow of a bidirectional P-gp inhibition assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate P-gp inhibitors.
Bidirectional Transport Assay
This assay is considered the definitive in vitro method for identifying P-gp substrates and inhibitors.
-
Cell Culture: MDR1-MDCK or Caco-2 cells are seeded on permeable transwell inserts and cultured to form a confluent monolayer, which is confirmed by measuring transepithelial electrical resistance (TEER).
-
Transport Experiment: A known P-gp substrate (e.g., loperamide or digoxin) is added to either the apical (A) or basolateral (B) chamber, with or without the test inhibitor.
-
Sample Analysis: After incubation, samples are taken from the receiver chamber, and the concentration of the substrate is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). A significant decrease in the ER in the presence of the test compound indicates P-gp inhibition.[17]
Rhodamine 123 Efflux Assay
This is a cell-based functional assay to measure P-gp activity.
-
Cell Loading: P-gp-overexpressing cells are incubated with the fluorescent P-gp substrate rhodamine 123.
-
Inhibitor Treatment: The cells are then incubated with the test inhibitor at various concentrations.
-
Efflux Measurement: The amount of rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.
-
Assay Reaction: The membranes are incubated with ATP and the test compound.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: Modulation (stimulation or inhibition) of ATPase activity in the presence of the test compound is indicative of an interaction with P-gp. Tariquidar, for example, has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp with an IC50 of 43 nM.[8]
Conclusion
The third-generation P-gp inhibitors zosuquidar, elacridar, this compound, and tariquidar represent a significant effort to overcome multidrug resistance in cancer. While they have demonstrated high potency in preclinical studies, their clinical success has been limited by factors including variable patient responses, pharmacokinetic interactions, and challenges in demonstrating significant improvements in overall survival in large clinical trials. Despite the disappointing clinical outcomes for some of these agents, the knowledge gained from their development continues to inform the design of future strategies to combat P-gp-mediated MDR. A thorough understanding of their comparative profiles, the signaling pathways governing P-gp expression, and the robust experimental methods for their evaluation is essential for the continued advancement of this critical area of oncology research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 16. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Stalled Development of Laniquidar: A Comparative Analysis with Tariquidar in P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
The development of third-generation P-glycoprotein (P-gp) inhibitors initially offered significant promise in overcoming multidrug resistance (MDR) in cancer therapy. Among these, Laniquidar and Tariquidar emerged as potent candidates. However, the clinical progression of these two drugs diverged significantly, with this compound's development being halted while Tariquidar continues to be investigated. This guide provides a detailed comparison of this compound and Tariquidar, exploring the factors that led to the discontinuation of this compound development, supported by available experimental data.
Overview of Developmental Status
This compound's clinical development was terminated primarily due to poor and variable oral bioavailability, which led to unpredictable plasma concentrations and inconsistent P-gp inhibition in patients. This high inter-patient variability made it challenging to establish a therapeutic window and predict efficacy and toxicity. In contrast, while Tariquidar also exhibits low oral bioavailability and is administered intravenously, its pharmacokinetic profile has been characterized as more predictable, allowing for more controlled clinical investigations. Despite this, the clinical success of Tariquidar has been limited, highlighting the broader challenges in translating P-gp inhibition into significant improvements in cancer treatment outcomes.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for this compound and Tariquidar, highlighting key differences in their pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro P-glycoprotein Inhibition
| Parameter | This compound | Tariquidar |
| Mechanism of Action | Noncompetitive P-gp inhibitor | Noncompetitive P-gp inhibitor |
| IC50 for P-gp Inhibition | 0.51 µM[1] | ~0.04 µM[2] |
| Binding Affinity (Kd) | Not Reported | 5.1 nM[3] |
| Effect on Chemosensitivity | Potentiates cytotoxicity of P-gp substrates | Potentiates cytotoxicity of P-gp substrates (e.g., doxorubicin, paclitaxel)[4][5] |
Table 2: Preclinical Pharmacokinetics (Rat)
| Parameter | This compound | Tariquidar |
| Route of Administration | Not Reported | Intravenous, Oral, Intraperitoneal[6] |
| Cmax (IV, 15 mg/kg) | Not Reported | 1.91 ± 0.29 µg/mL[6] |
| Tmax (Oral, 15 mg/kg) | Not Reported | 4 h[6] |
| AUC0–24 (IV, 15 mg/kg) | Not Reported | Data available[6] |
| Oral Bioavailability | Reported as low | High in rats (71.6% - 86.3%), but low in humans[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of P-gp inhibitors. Below are representative protocols for key in vitro assays used to characterize compounds like this compound and Tariquidar.
Cytotoxicity Assay
This assay determines the concentration of a P-gp inhibitor required to restore the cytotoxic effect of a chemotherapy drug in MDR cancer cells.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cancer cells (e.g., NCI/ADR-RES) and the parental, non-resistant cell line in appropriate media.
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound or Tariquidar).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. A significant decrease in the IC50 in the presence of the P-gp inhibitor indicates reversal of resistance.
ATPase Activity Assay
This assay measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
-
Assay Buffer: Prepare an assay buffer containing ATP and a system to detect inorganic phosphate (Pi) released during ATP hydrolysis (e.g., malachite green-based reagent).
-
Inhibitor Incubation: Pre-incubate the membrane vesicles with various concentrations of the P-gp inhibitor (this compound or Tariquidar).
-
Initiate Reaction: Initiate the ATPase reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction and Detection: Stop the reaction and measure the amount of released Pi using a spectrophotometer.
-
Data Analysis: Determine the effect of the inhibitor on P-gp ATPase activity. Potent inhibitors can either stimulate or inhibit this activity depending on their mechanism of interaction.
Rhodamine 123 Efflux Assay
This flow cytometry-based assay directly measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of P-gp-overexpressing cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (this compound or Tariquidar) at various concentrations.
-
Rhodamine 123 Loading: Load the cells with rhodamine 123 by incubating them with the fluorescent dye.
-
Efflux Period: Wash the cells to remove extracellular rhodamine 123 and incubate them in a dye-free medium (with or without the inhibitor) to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: A higher intracellular fluorescence in the presence of the inhibitor indicates a reduction in P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
The development of multidrug resistance is a complex process involving various signaling pathways that can regulate the expression and function of P-gp.
The diagram above illustrates key signaling pathways, such as PI3K/AKT and MAPK/ERK, that can be activated by chemotherapeutic agents, leading to the upregulation of the ABCB1 gene and subsequent P-gp expression and multidrug resistance.
The general workflow for the preclinical evaluation of P-gp inhibitors is a multi-step process.
This workflow begins with in vitro screening to identify potent inhibitors, followed by cytotoxicity assays to confirm their ability to reverse MDR. Promising candidates then advance to in vivo pharmacokinetic and efficacy studies in animal models, alongside toxicity assessments. The data from these studies inform lead optimization, ultimately leading to the selection of a clinical candidate.
Conclusion
The discontinuation of this compound's development, in contrast to the continued investigation of Tariquidar, underscores the critical importance of favorable pharmacokinetic properties in drug development. While both are potent P-gp inhibitors in vitro, this compound's low and highly variable oral bioavailability presented an insurmountable hurdle for its clinical advancement. Tariquidar, with its more manageable intravenous administration and predictable pharmacokinetics, has progressed further, although it still faces the overarching challenge of demonstrating significant clinical benefit in overcoming multidrug resistance. The experiences with both agents provide valuable lessons for the future design and development of P-gp inhibitors and other MDR modulators. A deeper understanding of the complex interplay between P-gp inhibition, tumor biology, and individual patient variability will be essential for the successful clinical translation of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Laniquidar and valspodar (PSC 833)
A Guide for Researchers in Drug Development
In the landscape of multidrug resistance (MDR) reversal agents, the third-generation P-glycoprotein (P-gp) inhibitors Laniquidar (R101933) and Valspodar (PSC 833) have been subjects of extensive research. Both compounds were developed to overcome the efflux pump activity of P-gp, a key mechanism of resistance to chemotherapy in cancer cells. This guide provides a comprehensive head-to-head comparison of this compound and Valspodar, presenting available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
| Feature | This compound | Valspodar (PSC 833) |
| Drug Class | Third-generation P-glycoprotein inhibitor | Second/Third-generation P-glycoprotein inhibitor |
| Mechanism of Action | Noncompetitive inhibitor of P-gp ATPase activity | Competitive inhibitor of P-gp, may also affect ceramide signaling |
| P-gp Inhibition (IC50) | 0.51 µM[1] | 10 nM - 1 µM (in vitro, cell and substrate dependent)[2] |
| Clinical Development Status | Discontinued; low bioavailability and high patient variability[3] | Discontinued; limited efficacy and significant toxicity |
| Key Clinical Indications Studied | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), Breast Cancer[3] | Acute Myeloid Leukemia (AML), Ovarian Cancer, Multiple Myeloma |
Chemical and Physical Properties
A fundamental comparison of this compound and Valspodar begins with their distinct chemical structures.
| Property | This compound | Valspodar (PSC 833) |
| Chemical Formula | C₃₇H₃₆N₄O₃[3] | C₆₃H₁₁₁N₁₁O₁₂ |
| Molecular Weight | 584.72 g/mol [3] | 1214.62 g/mol |
| Chemical Class | Benzazepine derivative[3] | Cyclosporine D derivative |
Preclinical Performance: In Vitro Efficacy
Direct comparative studies providing head-to-head IC50 values for P-gp inhibition are limited. However, available data from separate studies offer insights into their respective potencies.
P-glycoprotein Inhibition
This compound has been reported to have an IC50 of 0.51 µM for P-gp inhibition[1]. For Valspodar, the in vitro inhibitory potential for P-gp ranges from 10 nM to 1 µM, depending on the cell type and the substrate used in the assay[2]. This wide range makes a direct comparison challenging without a standardized experimental setup.
Chemosensitization
Both agents have demonstrated the ability to sensitize MDR cancer cells to chemotherapeutic agents in preclinical models. Valspodar, for instance, has been shown to increase the intracellular concentration of daunorubicin in P-gp-positive acute myeloid leukemia cells in vivo[4].
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and reproducing findings. Below are generalized protocols for assays commonly used to evaluate P-gp inhibitors.
Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells.
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line are cultured to 80-90% confluency.
-
Incubation: Cells are harvested and incubated with varying concentrations of the test inhibitor (this compound or Valspodar) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Rhodamine 123 is added to a final concentration (e.g., 1 µg/mL) and incubated for a further period (e.g., 90 minutes) in the dark[5].
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123[5].
-
Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader[5]. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines whether a compound stimulates or inhibits the ATPase activity of P-gp, which is essential for its pumping function.
Protocol:
-
Membrane Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells.
-
Reaction Mixture: The membrane vesicles are incubated in a reaction buffer containing ATP and a test compound at various concentrations.
-
ATPase Reaction: The reaction is initiated by the addition of MgATP and incubated at 37°C for a specific time (e.g., 20 minutes)[6].
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method[7].
-
Analysis: An increase in Pi compared to the basal level indicates that the compound is a substrate and stimulates ATPase activity. A decrease in verapamil-stimulated ATPase activity suggests the compound is an inhibitor[8].
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the complex interactions of these inhibitors.
Valspodar has been shown to induce the generation of ceramide, a lipid second messenger involved in apoptosis, through a P-gp-independent pathway[9]. This suggests an alternative mechanism of action that could contribute to its cytotoxic effects.
In contrast, the direct downstream signaling effects of this compound, beyond its immediate interaction with P-gp, are not as well-documented in publicly available literature. Its mechanism is primarily described as a direct, noncompetitive inhibition of P-gp's ATPase activity, which hinders the conformational changes required for drug efflux[3].
Clinical Trial Outcomes: A Comparative Overview
Both this compound and Valspodar have undergone clinical evaluation, but neither has achieved regulatory approval for clinical use in oncology, largely due to a combination of limited efficacy and significant toxicity.
This compound Clinical Trials
-
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS): Clinical studies were conducted for these indications, but the development was halted due to low bioavailability and high inter-patient variability in response[3].
-
Breast Cancer: A Phase II trial of this compound in combination with docetaxel and paclitaxel for refractory breast cancer was initiated, but the results have not been publicly reported[3].
Valspodar (PSC 833) Clinical Trials
-
Acute Myeloid Leukemia (AML): A large randomized trial in younger patients with newly diagnosed AML found that the addition of Valspodar to chemotherapy did not improve outcomes and was associated with increased toxicity[10].
-
Ovarian Cancer: A Phase III trial of Valspodar combined with paclitaxel and carboplatin in advanced ovarian cancer did not show an improvement in time to progression or overall survival and was associated with greater toxicity compared to chemotherapy alone.
-
Multiple Myeloma: Clinical trials in multiple myeloma also did not demonstrate a significant benefit for the addition of Valspodar to standard chemotherapy regimens.
Conclusion
Both this compound and Valspodar are potent P-glycoprotein inhibitors that showed promise in preclinical studies for overcoming multidrug resistance. However, their clinical development was ultimately unsuccessful due to a lack of significant efficacy and challenging toxicity profiles.
For researchers, the story of this compound and Valspodar underscores the complexities of translating in vitro P-gp inhibition to clinical benefit. The challenges encountered with these agents, including pharmacokinetic interactions, off-target toxicities, and the multifactorial nature of drug resistance, highlight the need for more sophisticated approaches in the development of MDR modulators. Future research may focus on developing more selective inhibitors with better safety profiles or exploring novel strategies to circumvent drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodamine-123 accumulation assay [bio-protocol.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. SDZ PSC 833 the drug resistance modulator activates cellular ceramide formation by a pathway independent of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Species-Dependent Differences in Laniquidar Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Laniquidar, a third-generation P-glycoprotein (P-gp) inhibitor, with a focus on species-dependent differences. Due to the limited availability of direct comparative studies, this document synthesizes available data to offer insights into the activity of this compound across various preclinical and clinical models.
Introduction to this compound and P-glycoprotein
This compound (R101933) is a potent and selective noncompetitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), limiting the efficacy of anticancer drugs.[2] this compound was developed to counteract this resistance by blocking the P-gp efflux pump, thereby increasing intracellular drug concentrations.
A critical aspect in the preclinical and clinical development of P-gp inhibitors is understanding potential species-dependent differences in their efficacy. P-glycoprotein shows a high degree of amino acid sequence identity among mammals. For instance, mouse P-gp (mdr1a) shares 87% sequence identity with human P-gp. This high homology suggests a conserved mechanism of action for inhibitors like this compound across species, although subtle differences in binding pockets or protein dynamics could lead to variations in efficacy.
Quantitative Comparison of this compound Efficacy
Directly comparative studies on this compound's efficacy across different species are limited in publicly available literature. The following table summarizes the available quantitative data on this compound's inhibitory activity. It is crucial to note that variations in experimental conditions (e.g., cell lines, specific assays, and incubation times) can significantly influence IC50 values, making direct comparisons between different studies challenging.
| Species/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Not Specified | P-glycoprotein (P-gp) Inhibition | 0.51 | [1] |
Note: The provided IC50 value lacks specific details regarding the species and cell line used in the determination. Further research is needed to identify more comprehensive and directly comparable datasets. The absence of robust, multi-species comparative data for this compound highlights a significant knowledge gap.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are detailed protocols for key in vitro assays used to evaluate the efficacy of P-gp inhibitors like this compound.
Cytotoxicity Assay for IC50 Determination (MTT Assay)
This assay determines the concentration of a compound required to reduce the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., human, murine, or rat origin)
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This functional assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., human, murine, or rat origin) and its parental non-overexpressing counterpart.
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound (or other test compounds)
-
Rhodamine 123
-
Verapamil (as a positive control for P-gp inhibition)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or Verapamil in culture medium for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed culture medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm) or a flow cytometer.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation in the presence of the inhibitor compared to the control (no inhibitor). A higher fluorescence signal indicates greater inhibition of P-gp. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This is another common functional assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp can efflux Calcein-AM before it is cleaved.
Materials:
-
P-gp overexpressing cell line and its parental counterpart.
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound (or other test compounds)
-
Calcein-AM
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound or Verapamil in culture medium for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well (final concentration ~0.25-1 µM) and incubate for another 30 minutes at 37°C.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fluorescence Measurement: Add fresh PBS to the wells and immediately measure the intracellular fluorescence of calcein using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).
-
Data Analysis: Increased fluorescence in the presence of an inhibitor indicates reduced P-gp activity. Calculate the IC50 value as described for the Rhodamine 123 assay.
Visualizations
Mechanism of this compound Action
Caption: Mechanism of this compound as a P-glycoprotein inhibitor in a cancer cell.
Experimental Workflow for Evaluating P-gp Inhibition
Caption: A typical experimental workflow for an in vitro P-gp inhibition assay.
Conclusion
This compound is a potent third-generation P-gp inhibitor with the potential to overcome multidrug resistance in cancer. While the high sequence homology of P-gp across common preclinical species and humans suggests a conserved mechanism of action, the lack of direct comparative efficacy studies necessitates caution when extrapolating data between species. The provided experimental protocols offer a standardized framework for generating robust and comparable data to better understand the species-dependent differences in this compound's efficacy. Future studies focusing on direct, side-by-side comparisons of this compound's activity in human, murine, and rat cell lines and in vivo models are crucial for a more definitive evaluation of its translational potential.
References
- 1. In vitro efficacy of known P-glycoprotein modulators compared to droloxifene E and Z: studies on a human T-cell leukemia cell line and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
Safety Operating Guide
Safe Disposal of Laniquidar: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In the absence of specific manufacturer's disposal guidelines for Laniquidar, it should be treated as a hazardous antineoplastic agent. All disposal procedures must comply with federal, state, and local regulations for hazardous waste.
This document provides procedural guidance for the safe handling and disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals. The information is compiled from general best practices for managing hazardous pharmaceutical waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound in any form (powder, solution, or waste), appropriate personal protective equipment must be worn to prevent exposure.
Required PPE:
-
Gloves: Double gloving with chemotherapy-tested gloves is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
-
Gown: A disposable, solid-front gown made of a low-permeability fabric should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Face Protection: A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work is not performed in a containment device.
All handling of this compound, including preparation of solutions and weighing of powder, should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
II. This compound Waste Segregation and Disposal
Proper segregation of this compound waste is critical to ensure safe and compliant disposal. All waste contaminated with this compound must be classified as hazardous or chemotherapeutic waste.
Table 1: this compound Waste Segregation and Container Requirements
| Waste Type | Description | Container Type | Disposal Procedure |
| Unused/Expired this compound | Pure drug substance, stock solutions. | Original or clearly labeled, sealed, and non-reactive container. | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Grossly Contaminated Items | Items saturated with this compound (e.g., spill cleanup materials, heavily contaminated gloves). | Black pharmaceutical waste container or designated hazardous waste container. | Segregate from other waste streams. Arrange for pickup by a certified hazardous waste vendor. |
| Trace Contaminated Items | Items with minimal residual contamination (e.g., empty vials, used gloves, bench paper). | Yellow chemotherapy waste container or as per institutional guidelines. | Incineration is the preferred disposal method for trace chemotherapy waste. |
| Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound. | Puncture-resistant, leak-proof sharps container labeled "Hazardous" or "Chemotherapeutic Waste". | Do not recap needles. Arrange for pickup and disposal by a certified medical or hazardous waste vendor. |
| Liquid Waste | Aqueous solutions containing this compound. | Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene). | Do not dispose of down the drain.[1] Segregate halogenated and non-halogenated solvent waste if applicable.[2][3] Dispose of as hazardous chemical waste. |
III. Step-by-Step Disposal Protocol for this compound Waste
-
Identify and Segregate: At the point of generation, identify all waste streams contaminated with this compound. Segregate the waste according to the categories outlined in Table 1.[3][4]
-
Select Appropriate Containers: Use only designated, properly labeled, and chemically compatible waste containers.[5][6][7] Ensure containers are in good condition and have secure lids.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[8]
-
Container Filling and Sealing: Do not overfill waste containers; a general rule is to fill to no more than 75-80% capacity.[4][5] Securely seal all containers before moving them from the work area.
-
Storage Pending Disposal: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through regular trash or biohazardous waste streams.
IV. Spill and Decontamination Procedures
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Spill Kit Contents: A dedicated hazardous drug spill kit should be readily available in all areas where this compound is handled. The kit should include:
-
Two pairs of chemotherapy-tested gloves
-
Impermeable gown and shoe covers
-
Face shield and safety goggles
-
Absorbent, plastic-backed pads or pillows
-
Disposable scoop and scraper
-
Two sealable, thick plastic hazardous waste disposal bags with appropriate labels
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Powders: Carefully cover the spill with wetted absorbent pads to avoid generating dust.
-
-
Clean the Spill:
-
Using the scoop and scraper, carefully collect all contaminated materials (including any broken glass) and place them into the hazardous waste bag.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water. Some protocols recommend a sequence of cleaning with a deactivating agent (if available and compatible), a cleaning agent, and then a final rinse.
-
-
Dispose of Waste: Place all contaminated items, including PPE, into the hazardous waste bag. Seal the bag and then place it into a second hazardous waste bag.
-
Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.
V. Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from a typical laboratory experiment involving this compound.
Caption: Decision tree for this compound waste segregation.
Disclaimer: This information is intended as a guide and does not replace institutional policies or federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 5. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. bsu.edu [bsu.edu]
- 8. wise.ku.edu [wise.ku.edu]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Essential Safety and Logistics for Handling Laniquidar
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Laniquidar is paramount. This document provides a direct, procedural guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to maintain a safe laboratory environment.
Chemical and Hazard Data
A summary of the key identifiers and hazard classifications for this compound is provided below. This information is critical for a foundational understanding of the compound's safety profile.
| Identifier | Value |
| CAS Number | 197509-46-9[1][2][3] |
| Molecular Formula | C37H36N4O3[1][2][3] |
| Molecular Weight | 584.7 g/mol [1][2] |
| GHS Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk. The following PPE is required when handling this compound.[1]
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes.[1][4] |
| Hand Protection | Protective gloves (double gloving recommended) | Prevents skin contact.[1][4][5] Chemotherapy-rated gloves are advisable.[6][7] |
| Body Protection | Impervious, solid-front barrier gown with long sleeves and tight-fitting cuffs | Prevents contamination of clothing and skin.[1][4][5] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when handling the powder form to avoid inhalation of dust particles.[1][8] |
Operational Plan for Handling
A systematic workflow ensures that this compound is handled safely from receipt to disposal. Adherence to these steps minimizes the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Disposal Protocol
References
- 1. This compound|197509-46-9|MSDS [dcchemicals.com]
- 2. This compound | C37H36N4O3 | CID 6450806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Procedure: Chemotherapy Administration, Handling and Disposal of Chemotherapy Materials [depts.washington.edu]
- 6. utoledo.edu [utoledo.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. halyardhealth.com [halyardhealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
